6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQRRFDCGCSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361080 | |
| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351155-45-8 | |
| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable and efficient synthetic pathway for the preparation of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline carboxylic acid of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Pfitzinger reaction, a classical and reliable method for the formation of quinoline-4-carboxylic acids.
Overview of the Synthetic Pathway
The synthesis of the target molecule is proposed via the Pfitzinger reaction, which involves the condensation of a substituted isatin with a methyl ketone in the presence of a strong base. For the synthesis of this compound, the selected key starting materials are 5-bromoisatin and 3,4-dimethylacetophenone. The reaction proceeds through the in-situ formation of isatoic acid, followed by condensation with the enolate of the ketone, subsequent cyclization, and dehydration to yield the final quinoline-4-carboxylic acid.
The overall reaction is depicted below:
Caption: Pfitzinger reaction pathway for the synthesis.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the key intermediate, 5-bromoisatin, and the final target compound.
Synthesis of 5-Bromoisatin
The starting material, 5-bromoisatin, can be synthesized from isatin via electrophilic bromination.
Reaction: Isatin → 5-Bromoisatin
Reagents and Solvents: Isatin, Pyridinium bromochromate (PBC), Glacial Acetic Acid.
Procedure:
-
To a suspension of pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a minimal amount of glacial acetic acid.
-
Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into cold water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.[1]
Synthesis of this compound
Reaction: 5-Bromoisatin + 3,4-Dimethylacetophenone → this compound
Reagents and Solvents: 5-Bromoisatin, 3,4-Dimethylacetophenone, Potassium Hydroxide, Ethanol, Water, Diethyl Ether, Acetic Acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).
-
To this basic solution, add 5-bromoisatin (0.07 mol) and 3,4-dimethylacetophenone (0.07 mol).
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the majority of the ethanol by distillation or rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove any unreacted 3,4-dimethylacetophenone and other neutral impurities.[2]
-
Carefully acidify the aqueous layer with glacial acetic acid until the product precipitates.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2]
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected product.
Table 1: Physicochemical Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Bromoisatin | C₈H₄BrNO₂ | 226.03 | 247-253 | Orange powder or crystals |
| 3,4-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | -3 | Liquid |
Table 2: Expected Product Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₈H₁₄BrNO₂ | 356.22 |
Logical Workflow of the Synthesis
The synthesis follows a logical progression from commercially available or readily synthesizable starting materials to the final product. The workflow is designed for efficiency and high yield.
Caption: Detailed workflow of the synthesis process.
References
An In-depth Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. Quinoline derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their presence in various natural products and pharmacologically active substances. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates available information and provides data from closely related analogs to offer valuable insights.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 351155-45-8 | [1] |
| Molecular Formula | C₁₈H₁₄BrNO₂ | [1] |
| Molecular Weight | 356.21 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Br)C=C2C(=O)O | |
| InChI Key | N/A | |
| Appearance | N/A | |
| Melting Point | N/A | |
| Solubility | N/A |
Note: "N/A" indicates that the data is not available in the cited sources.
Synthesis
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Doebner reaction . This is a one-pot, three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[2][3]
For the specific synthesis of this compound, the likely precursors would be:
-
4-Bromoaniline
-
3,4-Dimethylbenzaldehyde
-
Pyruvic acid
General Experimental Protocol (Doebner Reaction)
The following is a generalized protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction, based on procedures for analogous compounds.[3]
Materials:
-
Substituted aniline (e.g., 4-bromoaniline)
-
Substituted benzaldehyde (e.g., 3,4-dimethylbenzaldehyde)
-
Pyruvic acid
-
Solvent (e.g., ethanol, acetic acid)
-
Acid or base catalyst (optional, depending on the specific reaction conditions)
Procedure:
-
Dissolve the aniline and aldehyde in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add pyruvic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated, or an anti-solvent can be added to induce precipitation.
-
Collect the solid product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via the Doebner reaction.
Spectral Properties
Specific spectral data for this compound is not available. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline and dimethylphenyl rings, the methyl protons, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for all 18 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the quinoline and phenyl rings, and the methyl group carbons.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching absorption between 1760 and 1690 cm⁻¹.[4] Additional peaks corresponding to C-H, C=C, and C-N stretching and bending vibrations would also be present.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of the compound (356.21 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2⁺ peaks).
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been reported, the quinoline-4-carboxylic acid scaffold is a known pharmacophore with a wide range of biological activities.
Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various enzymes and proteins, including:
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo biosynthesis of pyrimidines. Inhibition of DHODH can lead to pyrimidine depletion and has been explored as a therapeutic strategy for cancer and autoimmune diseases.[5] The carboxylic acid moiety of these inhibitors often forms key interactions with the enzyme's active site.[5]
-
Multidrug Resistance Protein 2 (MRP2): Inhibition of MRP2, an ATP-binding cassette (ABC) transporter, can be beneficial in overcoming drug resistance in cancer therapy. Some 2-arylquinoline-4-carboxylic acid derivatives have shown inhibitory activity against MRP2.[3]
Illustrative Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of DHODH inhibition by a quinoline-4-carboxylic acid derivative, which represents a potential mechanism of action for the title compound.
Caption: Potential inhibition of DHODH by this compound.
Conclusion
This compound is a quinoline derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, its synthesis can be readily achieved through established methods like the Doebner reaction. Based on the known biological activities of related compounds, it represents a scaffold of interest for the development of novel therapeutic agents, particularly as an enzyme inhibitor. Further studies are warranted to fully elucidate its chemical properties, biological activity, and therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 351155-45-8
This technical guide provides a comprehensive overview of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a detailed experimental protocol for its synthesis via the Pfitzinger reaction, and an exploration of its potential biological activities and mechanisms of action based on related quinoline-4-carboxylic acid derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 351155-45-8[1][2] |
| Molecular Formula | C₁₈H₁₄BrNO₂[1][2] |
| Molecular Weight | 356.21 g/mol [1][2] |
| IUPAC Name | This compound |
Experimental Protocols
The synthesis of this compound is most effectively achieved through the Pfitzinger reaction. This classic method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.
Synthesis of this compound via Pfitzinger Reaction
This protocol is based on the established Pfitzinger synthesis of quinoline-4-carboxylic acid derivatives.
Materials:
-
5-Bromoisatin
-
1-(3,4-dimethylphenyl)ethanone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water (deionized)
-
Hydrochloric Acid (HCl, concentrated)
-
Activated Charcoal
Procedure:
-
Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water. To this basic solution, add 5-bromoisatin. Stir the mixture at room temperature until the color changes, indicating the formation of the potassium salt of 5-bromoisatinic acid.
-
Condensation Reaction: To the flask containing the isatin salt, add 1-(3,4-dimethylphenyl)ethanone. Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If necessary, remove the ethanol under reduced pressure. The remaining aqueous solution can be diluted with water and washed with a non-polar solvent like diethyl ether to remove any unreacted ketone.
-
Precipitation: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, potentially with the use of activated charcoal to remove colored impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.
Biological Activity and Potential Mechanisms of Action
While specific biological data for this compound is not extensively available in the public domain, the broader class of quinoline-4-carboxylic acid derivatives has been the subject of significant research, revealing a wide range of pharmacological activities.
Potential Therapeutic Areas
-
Anticancer: Many quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can include the inhibition of critical enzymes involved in cancer progression, such as histone deacetylases (HDACs), sirtuins (e.g., SIRT3), and dihydroorotate dehydrogenase (DHODH).
-
Antimalarial: The quinoline core is a well-established pharmacophore in antimalarial drug discovery.
-
Antibacterial: Derivatives of quinoline-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria.
The potential biological activities of this compound are summarized in the table below, based on studies of structurally related molecules.
| Biological Target/Activity | Potential Effect |
| Dihydroorotate Dehydrogenase (DHODH) Inhibition | Anticancer, Antimalarial, Anti-inflammatory |
| Sirtuin (e.g., SIRT3) Inhibition | Anticancer |
| Tubulin Polymerization Inhibition | Anticancer |
| Antibacterial Activity | Inhibition of bacterial growth |
Signaling Pathways and Experimental Workflows
The synthesis and characterization of quinoline-4-carboxylic acids follow a well-defined experimental workflow. The primary synthetic route, the Pfitzinger reaction, has a clear logical progression from starting materials to the final product.
Pfitzinger Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound using the Pfitzinger reaction.
Caption: General workflow for the Pfitzinger synthesis.
Potential Anticancer Mechanism of Action
Based on the known activities of similar quinoline-4-carboxylic acids, a potential mechanism of action in cancer could involve the inhibition of key cellular enzymes. The following diagram illustrates a hypothetical signaling pathway.
Caption: Potential anticancer signaling pathway.
References
An In-Depth Technical Guide on the Potential Mechanism of Action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of the novel compound, 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. While direct experimental data for this specific molecule is not yet available in peer-reviewed literature, this document extrapolates its likely biological activities based on extensive research into the quinoline-4-carboxylic acid scaffold and its derivatives. The quinoline core is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] This guide will focus on two prominent and well-documented mechanisms of action for this class of compounds: the inhibition of dihydroorotate dehydrogenase (DHODH) and the modulation of multidrug resistance-associated protein 2 (MRP2). Furthermore, the guide will explore the general cytotoxic potential of this compound class against cancer cell lines. Detailed experimental protocols for assessing these activities and visualizations of the relevant biological pathways are provided to facilitate further research and drug development efforts.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1] The introduction of a carboxylic acid moiety at the 4-position, yielding the quinoline-4-carboxylic acid backbone, has been a particularly fruitful strategy in the development of novel therapeutic agents. This structural motif is synthetically accessible, often through classic name reactions like the Pfitzinger or Doebner condensations, and is amenable to a wide range of chemical modifications.[1] These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity, leading to the discovery of potent and selective modulators of various cellular targets.
The subject of this guide, this compound, is a novel derivative that combines the quinoline-4-carboxylic acid core with a bromo substituent at the 6-position and a 3,4-dimethylphenyl group at the 2-position. While the specific biological target of this compound has not been definitively identified, the structural features suggest several plausible mechanisms of action that are characteristic of this compound class.
Potential Mechanisms of Action
Based on the activities of structurally related 2-aryl-quinoline-4-carboxylic acids, two primary mechanisms of action are proposed for this compound: inhibition of dihydroorotate dehydrogenase (DHODH) and inhibition of the drug efflux pump, multidrug resistance-associated protein 2 (MRP2).
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
2.1.1. The Role of DHODH in Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. It catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the production of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides. These nucleotides are essential for DNA and RNA synthesis, and thus, rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it an attractive target for cancer therapy.
2.1.2. Quinoline-4-Carboxylic Acids as DHODH Inhibitors
Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH. The mechanism of inhibition is believed to involve the binding of the quinoline scaffold to the ubiquinone binding pocket of the enzyme. The carboxylic acid moiety is crucial for this interaction, often forming key hydrogen bonds with amino acid residues in the active site. The 2-aryl substituent plays a significant role in defining the potency and selectivity of the inhibitor.
2.1.3. Quantitative Data for Analogous Compounds
While no specific data exists for this compound, the following table summarizes the DHODH inhibitory activity of some related quinoline-4-carboxylic acid derivatives.
| Compound ID | R1 | R2 | DHODH IC50 (µM) | Reference |
| 1 | H | Phenyl | 0.250 | [2] |
| 2 | H | 4-Fluorophenyl | 0.042 | [2] |
| 3 | H | 4-Chlorophenyl | 0.029 | [2] |
| 4 | H | 4-Bromophenyl | 0.021 | [2] |
Table 1: DHODH Inhibitory Activity of 2-Aryl-quinoline-4-carboxylic Acids.
Inhibition of Multidrug Resistance-Associated Protein 2 (MRP2)
2.2.1. The Role of MRP2 in Drug Efflux
Multidrug resistance-associated protein 2 (MRP2), also known as ABCC2, is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in the efflux of a wide range of xenobiotics and their metabolites from cells. It is highly expressed in the liver, kidney, and intestine, where it contributes to the detoxification and elimination of drugs. Overexpression of MRP2 in cancer cells is a significant mechanism of multidrug resistance, as it can actively pump chemotherapeutic agents out of the cells, thereby reducing their intracellular concentration and efficacy.
2.2.2. Quinoline Derivatives as MRP2 Inhibitors
Certain quinoline derivatives have been shown to inhibit the function of MRP2. By blocking the drug efflux activity of this transporter, these compounds can potentially reverse multidrug resistance and enhance the efficacy of co-administered chemotherapeutic agents. The precise mechanism of MRP2 inhibition by quinoline derivatives is not fully elucidated but is thought to involve competitive or non-competitive binding to the transporter.
2.2.3. Quantitative Data for Analogous Compounds
The following table presents data on the MRP2 inhibitory activity of quinoline derivatives.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Ketoprofen | (Reference) | A2780/RCIS | >100 | [3] |
| Compound 6d | 6-Benzoyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | A2780/RCIS | >100 | [3] |
| Compound 6e | 6-Benzoyl-2-(4-chlorophenyl)quinoline-4-carboxylic acid | A2780/RCIS | >100 | [3] |
Table 2: MRP2 Inhibitory Activity of Selected Quinoline Derivatives. (Note: While the cited study designed compounds as MRP2 inhibitors, the tested carboxylic acid derivatives showed low potency in the A2780/RCIS cell line).
General Cytotoxic and Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents. Derivatives of quinoline-4-carboxylic acid have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying these effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
3.1. Quantitative Data on Cytotoxicity
The following table summarizes the cytotoxic activity of various quinoline-4-carboxylic acid derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 | Reference |
| P6 | MLLr leukemic cell lines | 7.2 µM | [1] |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | [1] |
| Compound 41 | (DHODH Inhibition) | 0.00971 µM | [1] |
Table 3: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives.
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.
Synthesis of this compound
The synthesis of the title compound can be achieved via the Pfitzinger reaction.
Materials:
-
6-Bromoisatin
-
1-(3,4-dimethylphenyl)ethan-1-one
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
Procedure:
-
Dissolve 6-bromoisatin and potassium hydroxide in a mixture of ethanol and water.
-
Add 1-(3,4-dimethylphenyl)ethan-1-one to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Acidify the aqueous layer with HCl or acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
DHODH Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Materials:
-
Recombinant human DHODH
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add a small volume of the compound dilutions. Include a DMSO-only control.
-
Add the DHODH enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
MRP2 Inhibition Assay (Vesicular Transport)
This assay utilizes inside-out membrane vesicles containing overexpressed MRP2 to measure the transport of a probe substrate.
Materials:
-
MRP2-expressing membrane vesicles
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
Radiolabeled or fluorescent MRP2 substrate (e.g., [³H]-estradiol-17-β-glucuronide)
-
ATP and MgCl₂
-
Test compound (dissolved in DMSO)
-
Scintillation cocktail and counter (for radiolabeled substrates) or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the membrane vesicles, test compound, and assay buffer. Pre-incubate at 37°C.
-
Initiate the transport reaction by adding the probe substrate and Mg-ATP.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay medium.
-
Wash the filters with ice-cold buffer to remove unbound substrate.
-
Quantify the amount of substrate transported into the vesicles using liquid scintillation counting or fluorescence measurement.
-
Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compound
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, its structural similarity to known bioactive quinoline-4-carboxylic acid derivatives provides a strong basis for postulating its potential biological targets. The inhibition of DHODH and MRP2 are two highly plausible mechanisms that warrant further investigation. The experimental protocols provided in this guide offer a clear path for elucidating the pharmacological profile of this and other novel quinoline derivatives. Future studies should focus on the synthesis and in vitro testing of this compound to confirm its activity against these targets and to explore its therapeutic potential, particularly in the context of cancer and drug resistance.
References
Biological Activity of 6-Bromo-2-aryl-quinoline-4-carboxylic Acids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols for the compound 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid . The following information is a technical guide based on the biological activities of the broader class of 6-bromo-2-aryl-quinoline-4-carboxylic acid derivatives and is intended to provide a general framework for potential research and development.
Executive Summary
The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and an aryl group at the 2-position can significantly modulate these activities. While specific data for this compound is not publicly available, this technical guide will explore the known biological activities of structurally similar compounds, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will also present generalized experimental protocols and potential signaling pathways based on the activities of this class of compounds.
Potential Biological Activities of 6-Bromo-2-aryl-quinoline-4-carboxylic Acids
Based on the available literature for analogous compounds, the 6-bromo-2-aryl-quinoline-4-carboxylic acid scaffold is predicted to possess several key biological activities.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of quinoline-4-carboxylic acid derivatives against various cancer cell lines. The proposed mechanisms of action for this class of compounds are diverse and include:
-
Enzyme Inhibition:
-
Kinase Inhibition: Many quinoline derivatives are known to target various protein kinases that are crucial for cancer cell signaling and proliferation.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Some quinoline-4-carboxylic acid analogs have been identified as potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine biosynthesis, which is critical for rapidly dividing cancer cells.
-
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various intracellular signaling cascades.
-
Cell Cycle Arrest: They can potentially halt the cell cycle at different phases, thereby preventing cancer cell proliferation.
Anti-inflammatory Activity
The quinoline scaffold is present in several anti-inflammatory agents. The potential anti-inflammatory effects of 6-bromo-2-aryl-quinoline-4-carboxylic acids could be mediated through the inhibition of key inflammatory enzymes and signaling pathways.
Antimicrobial Activity
Quinolone antibiotics are a major class of antibacterial agents. While the specific compound is not a classic quinolone, the quinoline core suggests a potential for antimicrobial activity against a range of bacteria and fungi.
Quantitative Data for Structurally Similar Compounds
While no quantitative data was found for the specific compound of interest, the following table summarizes IC50 values for representative 6-bromo-quinoline and 2-aryl-quinoline-4-carboxylic acid derivatives from the literature to provide a comparative context for potential potency.
| Compound Class | Target/Assay | Cell Line/Enzyme | IC50 (µM) |
| 6-Bromo-quinoline derivative | Antiproliferative | Various Cancer Cell Lines | Broad range |
| 2-Aryl-quinoline-4-carboxylic acid | DHODH Inhibition | Human DHODH | Nanomolar to micromolar range |
| 2-Aryl-quinoline-4-carboxylic acid | Antiproliferative | Various Cancer Cell Lines | Micromolar range |
Note: This table is a generalized representation and does not contain data for the specific title compound. The actual activity of this compound would need to be determined experimentally.
Experimental Protocols
The following are generalized methodologies for key experiments that would be essential to characterize the biological activity of this compound.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Kinase Inhibition Assay (Generic)
-
Assay Principle: A variety of assay formats can be used, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactive assays, to measure the activity of a specific kinase.
-
Reaction Mixture: The kinase, its specific substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of one of the key components (e.g., ATP) and incubated at a specific temperature for a set period.
-
Detection: The reaction is stopped, and the product formation is measured using a suitable detection method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
DHODH Inhibition Assay
-
Enzyme and Substrates: Recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol) are used.
-
Assay Procedure: The enzyme is pre-incubated with the test compound at various concentrations. The reaction is initiated by the addition of dihydroorotate.
-
Measurement: The reduction of the electron acceptor is monitored spectrophotometrically over time.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC50 value.
Potential Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening and a potential signaling pathway that could be modulated by this class of compounds.
Caption: Generalized workflow for the biological evaluation of novel compounds.
Caption: Potential inhibition of a generic kinase-mediated signaling pathway.
Conclusion
While direct biological data for this compound is currently unavailable in the public domain, the broader class of 6-bromo-2-aryl-quinoline-4-carboxylic acids represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further investigation through the experimental protocols outlined in this guide is necessary to elucidate the specific biological activities and mechanisms of action of this particular compound. The provided workflows and potential pathway diagrams offer a foundational framework for initiating such research.
Unveiling the Therapeutic Potential of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (I-BET-762): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, also known as I-BET-762 or GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] These proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating the transcription of key genes involved in cell proliferation, apoptosis, and inflammation.[3][4] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET-762 disrupts their chromatin localization and inhibits the transcription of critical oncogenes, most notably c-Myc.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of I-BET-762, summarizing its mechanism of action, preclinical efficacy, and key experimental methodologies for its characterization.
Core Therapeutic Target: The BET Family of Proteins
The primary therapeutic targets of I-BET-762 are the members of the BET family of bromodomain-containing proteins: BRD2, BRD3, and BRD4.[3][6] These proteins act as epigenetic "readers," translating the histone acetylation code into downstream transcriptional events. They play a pivotal role in the assembly of transcriptional machinery at gene promoters and enhancers, leading to the expression of genes essential for cellular growth and survival.[4] In numerous cancers, the aberrant activity of BET proteins drives the expression of oncogenes, including the master regulator c-Myc, contributing to uncontrolled cell proliferation and tumor progression.[4][5]
Mechanism of Action: Transcriptional Repression of Oncogenes
I-BET-762 exerts its anti-cancer effects by competitively inhibiting the interaction between BET bromodomains and acetylated lysine residues on histone tails.[3][6] This disruption prevents the recruitment of transcriptional elongation factors, such as the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of BET target genes.[5] The subsequent suppression of transcriptional activity leads to a rapid downregulation of key oncoproteins, most notably c-Myc.[4][5] The reduction in c-Myc levels induces cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[4]
Quantitative Data Summary
The following tables summarize the binding affinities and cellular potencies of I-BET-762 against various BET bromodomains and cancer cell lines.
Table 1: Binding Affinity of I-BET-762 for BET Bromodomains
| Target | Assay Type | Value (nM) | Reference |
| BRD2 | FRET | IC50 = 32.5 | [7][8] |
| BRD3 | FRET | IC50 = 42.4 | [7][8] |
| BRD4 | FRET | IC50 = 36.1 | [7][8] |
| BRD2/3/4 (tandem bromodomains) | FRET | Kd = 50.5 - 61.3 | [3][7] |
| Cell-free BET proteins | - | IC50 = ~35 | [6][7] |
Table 2: In Vitro Cellular Potency of I-BET-762
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| NUT Midline Carcinoma (NMC) | NUT Midline Carcinoma | Growth Inhibition | 50 (median) | [1][2] |
| Solid Tumors (various) | Various | Growth Inhibition | 50 - 1698 (median) | [1][2] |
| LNCaP | Prostate Cancer | Growth Inhibition | 25 - 150 | [4] |
| VCaP | Prostate Cancer | Growth Inhibition | 25 - 150 | [4] |
| 22RV1 | Prostate Cancer | Growth Inhibition | 25 - 150 | [4] |
| Aspc-1 | Pancreatic Cancer | - | 231 | [9] |
| CAPAN-1 | Pancreatic Cancer | - | 990 | [9] |
| PANC-1 | Pancreatic Cancer | - | 2550 | [9] |
| HL-60 | Acute Myeloid Leukemia | MTS Assay | 120 | [10] |
| 697 | Acute Lymphoblastic Leukemia | CellTiter-Glo | EC50 = 1170 | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of I-BET-762.
Fluorescence Resonance Energy Transfer (FRET) Assay for BET Bromodomain Binding
This assay is used to determine the in vitro potency of I-BET-762 in displacing a fluorescently labeled peptide from the acetyl-lysine binding pocket of BET bromodomains.[6][7]
-
Reagents:
-
Recombinant human BRD2, BRD3, and BRD4 proteins (e.g., 50-200 nM).
-
Tetra-acetylated Histone H4 peptide (e.g., 200 nM).
-
Europium cryptate-labeled streptavidin (e.g., 2 nM).
-
XL-665-labeled anti-6His antibody (e.g., 10 nM).
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS, 0.05% (v/v) BSA, 400 mM KF.
-
I-BET-762 serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, add the BET protein and the tetra-acetylated Histone H4 peptide to the assay buffer.
-
Add serially diluted I-BET-762 or DMSO (vehicle control).
-
Incubate at room temperature for 1 hour to allow for binding equilibrium.
-
Add the FRET detection reagents (Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody).
-
Incubate for an additional hour at room temperature, protected from light.
-
Read the plate using a microplate reader capable of time-resolved fluorescence, with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
Calculate the FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]
-
Reagents:
-
Cancer cell lines of interest.
-
Appropriate cell culture medium with 10% FBS.
-
I-BET-762 serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density for growth (e.g., 2,000-10,000 cells/well) in 100 µL of media.
-
Allow cells to adhere for 12-24 hours.
-
Add 100 µL of media containing serially diluted I-BET-762 or DMSO (vehicle control) to the wells.
-
Incubate for the desired time period (e.g., 96 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression model.
-
Western Blot Analysis for c-Myc Expression
This technique is used to detect and quantify the levels of c-Myc protein in cells following treatment with I-BET-762.[4][5]
-
Reagents:
-
Cancer cell lines.
-
I-BET-762.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against c-Myc.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with various concentrations of I-BET-762 or DMSO for the desired duration (e.g., 24-72 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Logical Relationships of Downstream Effects
The inhibition of BET proteins by I-BET-762 triggers a cascade of downstream events, ultimately leading to anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. tribioscience.com [tribioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline-4-carboxylic acid derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from well-established synthetic methodologies and the known biological activities of structurally related compounds. This guide covers the probable synthetic routes, including detailed experimental protocols, and discusses the potential biological significance of this compound in the context of drug discovery and development.
Introduction
Quinoline-4-carboxylic acids represent a significant scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The specific compound, this compound (CAS No. 351155-45-8; Molecular Formula: C18H14BrNO2; Molar Mass: 356.21 g/mol ), incorporates a bromine atom at the 6-position and a 3,4-dimethylphenyl group at the 2-position, substitutions that are anticipated to modulate its biological profile.[2][3] This guide will detail the most probable synthetic pathways to this molecule and explore its potential therapeutic applications based on the activities of analogous compounds.
Synthetic Methodologies
The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-documented, with the Pfitzinger and Doebner reactions being the most prominent and versatile methods.[4][5]
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[4][6] For the synthesis of this compound, this would involve the reaction of 5-bromoisatin with 1-(3,4-dimethylphenyl)ethanone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.
-
Addition of Ketone: To this solution, add a solution of 1-(3,4-dimethylphenyl)ethanone (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with 3 M hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.[7]
Diagram: Pfitzinger Reaction Pathway
Caption: Proposed Pfitzinger synthesis of the target compound.
Doebner Reaction
The Doebner reaction provides an alternative route, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[5] To synthesize the title compound, this would entail the reaction of 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.
-
Reaction Setup: In a suitable solvent such as ethanol, dissolve 4-bromoaniline (1 equivalent) and 3,4-dimethylbenzaldehyde (1 equivalent).
-
Addition of Pyruvic Acid: Add pyruvic acid (1.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture, which should result in the precipitation of the product.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry. Recrystallization from an appropriate solvent can be performed for further purification.
Diagram: Doebner Reaction Pathway
Caption: Proposed Doebner synthesis of the target compound.
Potential Biological Activities and Applications
While no specific biological data for this compound has been found, the quinoline-4-carboxylic acid scaffold is associated with a diverse range of pharmacological activities.
Anticancer Activity
Many quinoline derivatives exhibit potent antiproliferative properties. For instance, certain derivatives have shown significant growth inhibition against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancer cells.[3] The proposed mechanism often involves the chelation of divalent metals, which are crucial for the function of various enzymes involved in cell proliferation.
Anti-inflammatory Activity
Quinoline-4-carboxylic acids have also demonstrated notable anti-inflammatory effects. In studies using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines (RAW264.7), these compounds have shown appreciable anti-inflammatory affinities, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3]
Enzyme Inhibition
Derivatives of quinoline-4-carboxylic acid have been identified as inhibitors of several key enzymes:
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis, and its inhibition can halt cell proliferation.
-
Histone Deacetylases (HDACs): HDAC inhibitors are a class of anticancer agents, and certain 2-phenylquinoline-4-carboxylic acid derivatives have shown inhibitory activity.
-
Sirtuin 3 (SIRT3): SIRT3 is a mitochondrial deacetylase, and its inhibition has been explored as a potential cancer therapy.
Quantitative Data
As no specific experimental studies for this compound are available, no quantitative data such as IC50 or Ki values can be provided at this time. The tables below are templates that can be populated as data becomes available through future research.
Table 1: Hypothetical Anticancer Activity Data
| Cell Line | IC50 (µM) |
| MCF-7 (Breast) | - |
| HeLa (Cervical) | - |
| A549 (Lung) | - |
| PC-3 (Prostate) | - |
Table 2: Hypothetical Enzyme Inhibition Data
| Enzyme | IC50 (nM) |
| DHODH | - |
| HDAC1 | - |
| SIRT3 | - |
Conclusion
This compound is a promising but currently understudied member of the quinoline-4-carboxylic acid family. Based on established synthetic routes like the Pfitzinger and Doebner reactions, its synthesis is highly feasible. The known biological activities of structurally similar compounds suggest that it warrants investigation as a potential anticancer, anti-inflammatory, or enzyme-inhibiting agent. Further research is necessary to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity to unlock its full therapeutic potential.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Reaction [drugfuture.com]
- 7. ijcps.org [ijcps.org]
The Emergence of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Synthetic and Therapeutic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a distinct member of the quinoline carboxylic acid family, stands as a compound of significant interest in medicinal chemistry. While specific historical discovery data for this exact molecule remains elusive in current literature, its structural framework suggests a synthesis pathway rooted in established organic reactions and points toward a range of potential therapeutic applications. This technical guide consolidates the likely synthetic routes, based on analogous compounds, and explores the potential biological significance of this molecule, providing a foundational resource for researchers in drug discovery and development.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
Quinoline derivatives are a cornerstone in the architecture of numerous natural products and synthetic bioactive compounds.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a privileged scaffold, conferring a diverse array of pharmacological properties.[1][3] These compounds have demonstrated a broad spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and antiviral effects.[1][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Synthetic Pathways: The Doebner Reaction
The most probable and widely employed method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction .[1] This one-pot, three-component condensation reaction provides a direct and efficient route to the quinoline-4-carboxylic acid core.[4] The reaction typically involves an aniline, an aldehyde, and pyruvic acid.[1]
For the specific synthesis of this compound, the likely precursors would be:
-
Aniline derivative: 4-Bromoaniline
-
Aldehyde derivative: 3,4-Dimethylbenzaldehyde
-
Keto-acid: Pyruvic acid
The general mechanism of the Doebner reaction is believed to proceed through an initial condensation of the aniline and aldehyde to form a Schiff base. This is followed by a reaction with the enol form of pyruvic acid, subsequent cyclization, and dehydration to yield the final quinoline-4-carboxylic acid product.[1]
Experimental Protocol: A Generalized Doebner Reaction
While a specific protocol for the title compound is not documented, the following generalized procedure for a Doebner reaction can be adapted.[2][4]
Table 1: Generalized Reagents and Solvents for Doebner Reaction
| Reagent/Solvent | Role | Example Molar Ratio |
| Substituted Aniline | Starting Material | 1.0 equiv |
| Substituted Aldehyde | Starting Material | 1.1 equiv |
| Pyruvic Acid | Starting Material | 1.5 equiv |
| Ethanol or Acetonitrile | Solvent | - |
| Lewis Acid (e.g., BF₃·OEt₂) | Catalyst (Optional) | 0.5 equiv |
Procedure:
-
A solution of the substituted aniline and the substituted aldehyde is prepared in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.
-
Optionally, a Lewis acid catalyst can be added to the mixture at room temperature.
-
The reaction mixture is then heated, typically to reflux, for a specified period (e.g., 1-2 hours).
-
A solution of pyruvic acid in the same solvent is then added dropwise to the reaction mixture.
-
The mixture is then stirred at the elevated temperature for an extended period, often 20-24 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated through filtration, followed by washing with a suitable solvent and drying. Further purification can be achieved by recrystallization.
Diagram 1: Proposed Synthesis of this compound via the Doebner Reaction
A schematic representation of the Doebner reaction for the target compound.
Diagram 2: Generalized Mechanism of the Doebner Reaction
The stepwise mechanism of the Doebner reaction.
Potential Biological Activities and Therapeutic Applications
While no specific biological data for this compound has been published, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic value.
Table 2: Reported Biological Activities of Quinoline-4-Carboxylic Acid Derivatives
| Biological Activity | Description | Reference |
| Antiproliferative | Several quinoline-4-carboxylic acid derivatives have shown significant growth inhibition against various cancer cell lines. | [3] |
| Anti-inflammatory | These compounds have demonstrated the ability to reduce inflammation in cellular models, often comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs). | [3] |
| Antibacterial | The quinoline core is a well-known pharmacophore in antibacterial agents, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria. | [2] |
| Kinase Inhibition | Certain quinoline derivatives have been identified as inhibitors of specific kinases involved in cell signaling pathways, such as Aurora A kinase, which is implicated in cancer. |
The presence of the bromine atom at the 6-position and the dimethylphenyl group at the 2-position of the quinoline ring are expected to modulate the compound's lipophilicity and electronic properties, which could significantly influence its biological activity and target specificity.
Future Directions and Conclusion
The synthesis of this compound via the Doebner reaction presents a feasible and direct route to this novel compound. Based on the well-documented biological activities of the quinoline-4-carboxylic acid scaffold, this molecule holds considerable promise for further investigation as a potential therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its antiproliferative, anti-inflammatory, and antimicrobial properties. Such studies will be crucial in elucidating its specific mechanism of action and potential for development into a clinically relevant drug candidate.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from characteristic values for similar quinoline-based compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~13.5 - 14.0 | broad s | 1H | COOH |
| ~8.5 - 8.7 | d | 1H | H5 (quinoline) |
| ~8.2 - 8.4 | s | 1H | H3 (quinoline) |
| ~8.0 - 8.2 | d | 1H | H8 (quinoline) |
| ~7.8 - 8.0 | dd | 1H | H7 (quinoline) |
| ~7.7 - 7.9 | s | 1H | H2' (phenyl) |
| ~7.5 - 7.7 | d | 1H | H6' (phenyl) |
| ~7.3 - 7.5 | d | 1H | H5' (phenyl) |
| ~2.3 - 2.4 | s | 3H | 3'-CH₃ or 4'-CH₃ |
| ~2.3 - 2.4 | s | 3H | 3'-CH₃ or 4'-CH₃ |
Rationale: The acidic proton of the carboxylic acid is expected to appear at a very downfield chemical shift.[3] The aromatic protons of the quinoline and dimethylphenyl rings will resonate in the 7.0-9.0 ppm region, with multiplicities determined by their coupling with neighboring protons. The two methyl groups on the phenyl ring are expected to appear as singlets in the typical benzylic proton region.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~167 - 169 | COOH |
| ~153 - 155 | C2 (quinoline) |
| ~146 - 148 | C4 (quinoline) |
| ~145 - 147 | C8a (quinoline) |
| ~138 - 140 | C3' or C4' (phenyl) |
| ~136 - 138 | C3' or C4' (phenyl) |
| ~133 - 135 | C1' (phenyl) |
| ~130 - 132 | C7 (quinoline) |
| ~129 - 131 | C5' (phenyl) |
| ~128 - 130 | C6' (phenyl) |
| ~127 - 129 | C5 (quinoline) |
| ~124 - 126 | C8 (quinoline) |
| ~122 - 124 | C4a (quinoline) |
| ~120 - 122 | C6 (quinoline) |
| ~118 - 120 | C3 (quinoline) |
| ~19 - 21 | 3'-CH₃ |
| ~19 - 21 | 4'-CH₃ |
Rationale: The carboxyl carbon is expected in the 167-169 ppm range. The aromatic and heteroaromatic carbons will appear in the 118-155 ppm region. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups. The two methyl carbons will have chemical shifts around 20 ppm.[3]
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Interpretation |
| 355/357 | [M]⁺ molecular ion peak (characteristic 1:1 isotopic pattern for Bromine) |
| 310/312 | [M - COOH]⁺ |
| 233 | [M - Br - COOH]⁺ |
Rationale: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio).[4] Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic group (COOH) or carbon dioxide (CO₂).[4]
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2920, ~2860 | Medium | C-H stretch (Methyl) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretch (Quinoline and Phenyl rings) |
| ~1250 | Medium | C-O stretch (Carboxylic acid) |
| ~830 | Strong | C-H bend (Aromatic, out-of-plane) |
| ~600-700 | Medium | C-Br stretch |
Rationale: The IR spectrum will be characterized by a very broad O-H stretching band typical for carboxylic acid dimers. A strong carbonyl (C=O) absorption will be present around 1700-1725 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations, as well as the C-Br stretch, will also be observable.[3][5][6]
Experimental Protocols: Synthesis via the Doebner Reaction
The synthesis of this compound can be effectively achieved using the Doebner reaction. This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[7][8]
Materials and Reagents:
-
4-Bromoaniline
-
3,4-Dimethylbenzaldehyde
-
Pyruvic acid
-
Ethanol (or a suitable solvent)
-
Hydrochloric acid (catalyst, optional)
Reaction Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in ethanol.
-
Addition of Aldehyde: To this solution, add 3,4-dimethylbenzaldehyde (1 equivalent).
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture. A catalytic amount of concentrated hydrochloric acid can be added if required.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, being a carboxylic acid, may precipitate out of the ethanolic solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure this compound.
Visualized Workflow and Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the target compound via the Doebner reaction.
Caption: Synthetic workflow for this compound.
This guide serves as a foundational resource for researchers working with this compound. The provided predictive data and synthetic protocols are intended to facilitate further investigation and application of this compound in various scientific domains.
References
- 1. 351155-45-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 351155-45-8 | this compound - Capot Chemical [capotchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempap.org [chempap.org]
- 5. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid," a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols describe two standard assays for characterizing the inhibitory activity of this compound: a biochemical kinase assay to measure direct enzyme inhibition and a cell-based assay to assess the inhibition of receptor phosphorylation in a cellular context.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[1][2] "this compound" belongs to the quinoline class of compounds, some of which have shown potential as kinase inhibitors.[3][4] The following protocols provide a framework for determining the in vitro potency of this compound against VEGFR-2.
Data Presentation
Quantitative results from the described assays, such as IC50 values, should be summarized for clear interpretation and comparison.
| Compound | Assay Type | Target | Result (IC50) |
| This compound | Biochemical Kinase Assay | VEGFR-2 | TBD |
| This compound | Cell-Based Phosphorylation Assay | Phospho-VEGFR-2 (Tyr1175) | TBD |
| Reference Inhibitor (e.g., Sunitinib) | Biochemical Kinase Assay | VEGFR-2 | TBD |
| Reference Inhibitor (e.g., Sunitinib) | Cell-Based Phosphorylation Assay | Phospho-VEGFR-2 (Tyr1175) | TBD |
TBD: To be determined by experimentation.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the recombinant VEGFR-2 kinase domain. The principle is to quantify the amount of ATP consumed during the phosphorylation of a substrate; lower luminescence indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition.[1]
Materials and Reagents:
-
Recombinant human VEGFR-2 (KDR) kinase (BPS Bioscience, Cat# 40301 or similar)[5]
-
VEGFR2 Kinase Assay Kit (BPS Bioscience, Cat# 40300 or similar) containing:[5][6]
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (Poly-Glu,Tyr 4:1)
-
-
Kinase-Glo™ MAX Luminescence Kinase Assay (Promega, Cat# V6071 or similar)[5]
-
"this compound"
-
Reference inhibitor (e.g., Sunitinib)
-
DMSO (ACS grade)
-
Nuclease-free water
-
White, solid-bottom 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Optional: Add DTT to a final concentration of 1 mM.[1]
-
Prepare serial dilutions of "this compound" and the reference inhibitor in 100% DMSO. Then, create intermediate dilutions at 10x the final desired concentration in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) with 1x Kinase Buffer.[6]
-
Prepare a Master Mix containing 5x Kinase Buffer, ATP, and PTK Substrate in nuclease-free water.[5]
-
-
Assay Plate Setup:
-
Add 5 µL of the 10x test compound dilutions to the "Test Inhibitor" wells.
-
Add 5 µL of 10% DMSO in 1x Kinase Buffer to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[5]
-
-
Kinase Reaction:
-
Signal Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control."
-
Plot the percent inhibition versus the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the ability of the test compound to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in whole cells, providing a more physiologically relevant assessment of inhibitory activity.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or an immortalized endothelial cell line (e.g., HUE).[8]
-
Cell culture medium (e.g., EGM-2) and supplements.
-
Low-serum medium for starvation.
-
Recombinant Human VEGF-A.
-
"this compound".
-
Reference inhibitor (e.g., Sunitinib).
-
Lysis Buffer (containing protease and phosphatase inhibitors).
-
Phospho-VEGFR-2 (Tyr1175) detection kit (e.g., HTRF kit from Revvity, Cat# CISBIO-64VEGPEG or ELISA kit from R&D Systems, Cat# DVR200).[9]
-
96-well cell culture plates.
-
Plate reader capable of detecting the signal from the chosen kit (e.g., HTRF or absorbance).
Procedure:
-
Cell Culture and Plating:
-
Culture HUVECs according to standard protocols.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
-
Compound Treatment and Stimulation:
-
Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.[7]
-
Pre-incubate the cells with serial dilutions of "this compound" or the reference inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.[8][9]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice with gentle shaking to lyse the cells and solubilize proteins.[9]
-
-
Detection of Phospho-VEGFR-2:
-
Quantify the level of phosphorylated VEGFR-2 (Tyr1175) in the cell lysates using a suitable detection kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.[9]
-
For an ELISA-based assay, this typically involves transferring the lysate to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total protein concentration in each well, if necessary.
-
Calculate the percent inhibition of VEGF-A-induced phosphorylation for each compound concentration relative to the VEGF-A stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for the in vitro VEGFR-2 biochemical kinase assay.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. revvity.com [revvity.com]
Application Notes: Cell-Based Assay for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a Putative Vesicular Glutamate Transporter (VGLUT) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamatergic neurotransmission is fundamental to excitatory signaling in the mammalian central nervous system. The packaging of glutamate into synaptic vesicles is a critical step, mediated by Vesicular Glutamate Transporters (VGLUTs).[1][2][3] Inhibition of VGLUTs can modulate glutamatergic signaling and represents a therapeutic strategy for neurological disorders characterized by excitotoxicity. The compound 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of molecules, several of which have been identified as VGLUT inhibitors.[2][3] This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on VGLUT function.
Principle of the Assay
This assay quantifies VGLUT activity by measuring the pH gradient across the vesicular membrane in a neuronal cell line. VGLUTs utilize a proton electrochemical gradient, established by a V-type H+-ATPase, to drive glutamate into vesicles.[4] Inhibition of VGLUT disrupts this process. The assay uses Acridine Orange (AO), a fluorescent dye that accumulates in acidic compartments like synaptic vesicles. In the acidic environment, AO forms aggregates that emit red fluorescence. When VGLUT is inhibited, the vesicular pH gradient is compromised, leading to a decrease in AO accumulation and a reduction in red fluorescence, which can be quantified using a fluorescence plate reader.
VGLUT Mechanism of Action
The following diagram illustrates the mechanism of glutamate transport into a synaptic vesicle by VGLUT and the proposed site of inhibition.
Caption: Mechanism of VGLUT-mediated glutamate transport and inhibition.
Experimental Workflow
The overall workflow for the cell-based VGLUT inhibition assay is depicted below.
Caption: Workflow for the VGLUT Acridine Orange-based fluorescence assay.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: PC12 (rat pheochromocytoma cell line) or SH-SY5Y.
-
Culture Medium: RPMI-1640, 10% Horse Serum, 5% Fetal Bovine Serum, 1% Penicillin-Streptomycin.
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Test Compound: this compound.
-
Positive Control: Rose Bengal or another known VGLUT inhibitor.
-
Vehicle Control: DMSO (Dimethyl sulfoxide).
-
Fluorescent Dye: Acridine Orange (AO), 1 mM stock in DMSO.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 6 mM glucose, pH 7.4).
-
Equipment: Fluorescence microplate reader, cell culture incubator, multichannel pipette.
Procedure
-
Cell Seeding:
-
Culture PC12 cells to ~80% confluency.
-
Harvest cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the test compound and positive control (e.g., Rose Bengal) in KRH buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM). The final DMSO concentration in the well should not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the diluted compounds (or vehicle control) to the respective wells.
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Acridine Orange (AO) Loading:
-
Prepare a 2X AO working solution (e.g., 10 µM) in KRH buffer.
-
Add 100 µL of the 2X AO solution to each well (final concentration will be 5 µM).
-
Incubate for 15 minutes at 37°C, protected from light.
-
-
Wash and Fluorescence Reading:
-
Gently aspirate the AO-containing buffer from the wells.
-
Wash each well twice with 100 µL of KRH buffer to remove extracellular dye.
-
After the final wash, add 100 µL of KRH buffer to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~590 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Average the fluorescence values for each condition (triplicate wells are recommended).
-
Subtract the background fluorescence (wells with no cells).
-
Calculate percent inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_Min) / (Fluorescence_Vehicle - Fluorescence_Min))
-
Fluorescence_Test_Compound: Signal from inhibitor-treated wells.
-
Fluorescence_Vehicle: Signal from DMSO-treated wells (0% inhibition).
-
Fluorescence_Min: Signal from a saturating concentration of a potent inhibitor like Rose Bengal (100% inhibition).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
Data Presentation
The following table presents hypothetical data for the test compound compared to a known VGLUT inhibitor.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) [Hypothetical] |
| This compound | VGLUT | Acridine Orange Uptake | PC12 | 1.25 |
| Rose Bengal (Positive Control) | VGLUT | Acridine Orange Uptake | PC12 | 0.35 |
| Vehicle (DMSO) | N/A | Acridine Orange Uptake | PC12 | N/A |
Conclusion
The described cell-based assay provides a robust and high-throughput method for evaluating the inhibitory potency of "this compound" against the Vesicular Glutamate Transporter. This protocol can be adapted for screening other potential VGLUT inhibitors and is a crucial tool for the characterization of novel compounds targeting the glutamatergic system.
References
- 1. INHIBITION OF THE VESICULAR GLUTAMATE TRANSPORTER (VGLUT) WITH CONGO RED ANALOGS: NEW BINDING INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Inhibitor of the glutamate vesicular transporter (VGLUT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VGLUT substrates and inhibitors: A computational viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid in Proteomics Research
Compound Information:
| Identifier | Value |
| IUPAC Name | 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
| Molecular Formula | C₁₈H₁₄BrNO₂ |
| Molar Mass | 356.21 g/mol |
| CAS Number | 351155-45-8[1] |
Introduction
This compound is a quinoline-based carboxylic acid derivative. Quinoline and its derivatives are known to possess a wide range of biological activities and have been explored for various therapeutic applications.[2][3] In the context of proteomics research, the application of specific small molecules can be a powerful tool to probe protein function, identify novel drug targets, and understand complex biological pathways. While direct and extensive proteomics research on this compound is not widely published, its structural similarity to other biologically active quinoline-4-carboxylic acids suggests potential areas of investigation. This document provides a generalized framework for its potential application in proteomics, drawing upon methodologies commonly used for similar compounds.
Potential Applications in Proteomics
Based on the known activities of related quinoline carboxylic acid derivatives, potential proteomics applications for this compound could include:
-
Target Identification and Validation: Identifying the cellular proteins that directly bind to the compound.
-
Pathway Analysis: Elucidating the signaling pathways modulated by the compound's interaction with its target(s).
-
Biomarker Discovery: Identifying proteins whose expression levels change in response to treatment with the compound, which could serve as biomarkers for its activity or for a particular disease state.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on the proteome.
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the biological context of interest (e.g., a cancer cell line if investigating anti-cancer effects).
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the compound or a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).
Proteomic Sample Preparation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Take a fixed amount of protein from each sample.
-
Reduce the proteins with dithiothreitol (DTT).
-
Alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Peptide Cleanup and Labeling (for quantitative proteomics):
-
Clean up the resulting peptides using a solid-phase extraction (SPE) method.
-
For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.
-
Combine the labeled peptide samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: Separate the peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
Data Analysis
-
Database Searching: Search the raw MS data against a human protein database (e.g., Swiss-Prot or UniProt) using a search engine like MaxQuant, Proteome Discoverer, or Sequest.
-
Protein Identification and Quantification: Identify and quantify the proteins based on the identified peptides. For labeled experiments, extract the reporter ion intensities for relative quantification.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the treated and control groups.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, STRING, Ingenuity Pathway Analysis) to perform functional annotation, pathway enrichment analysis, and protein-protein interaction network analysis of the differentially expressed proteins.
Visualizations
Signaling Pathway Analysis Workflow
The following diagram illustrates a typical workflow for analyzing signaling pathways affected by a compound of interest.
Caption: Workflow for Proteomics-Based Signaling Pathway Analysis.
Experimental Workflow for Target Identification
This diagram outlines a common experimental strategy for identifying the direct protein targets of a small molecule.
Caption: Affinity-Based Proteomics Workflow for Target Identification.
References
Application Notes and Protocols for Kinase Inhibition Studies using 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid as a potential kinase inhibitor. Quinoline derivatives are a prominent class of heterocyclic compounds that have shown significant promise in medicinal chemistry, particularly as inhibitors of various protein kinases implicated in cancer and other diseases.[1][2][3] This document outlines the methodologies for evaluating the inhibitory activity of the compound against a panel of kinases, assessing its effect on cancer cell viability, and analyzing its impact on intracellular signaling pathways.
Note: The quantitative data presented in this document is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. The protocols provided are based on established methodologies for characterizing kinase inhibitors.
Data Presentation: Kinase Inhibition Profile and Cellular Activity
The inhibitory potential of this compound can be assessed against a panel of protein kinases and various cancer cell lines. The following tables summarize hypothetical data for such studies.
Table 1: In Vitro Kinase Inhibition Profile
This table illustrates the half-maximal inhibitory concentration (IC50) of the compound against a selection of therapeutically relevant kinases. Staurosporine, a broad-spectrum kinase inhibitor, is included as a positive control.[4]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | 50 | 8 |
| VEGFR-2 | 75 | 12 |
| Aurora A | 150 | 25 |
| c-Met | 280 | 30 |
| Pim-1 | 450 | 50 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
The cytotoxic effect of the compound on various cancer cell lines can be determined using a cell viability assay, such as the MTT assay.[5][6][7][8] The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| HCT116 | Colon Carcinoma | 7.8 |
| U87-MG | Glioblastoma | 10.2 |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized procedures and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.[4]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[4]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[4]
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[4]
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.[4]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate for 40 minutes at room temperature.[4]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate for 30 minutes at room temperature.[4]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[5][6][7][8]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[6][7]
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells and vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect changes in protein expression and phosphorylation states within key signaling pathways.[10][11][12][13][14]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: Western Blot Experimental Workflow.
Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Antibacterial Activity Testing of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Introduction
Quinolone carboxylic acids represent a significant class of synthetic antibacterial agents with a broad spectrum of activity. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication, repair, and recombination. This application note describes the protocols for evaluating the antibacterial efficacy of a novel derivative, 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The described methodologies, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are fundamental for characterizing the antibacterial profile of this compound. These standardized procedures ensure reproducibility and allow for comparison with existing antibacterial agents.
Data Presentation
The quantitative data from the antibacterial activity testing of this compound are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 128 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 32 | 2 | Bactericidal |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 128 | 4 | Bactericidal |
| Escherichia coli (ATCC 25922) | Gram-negative | 256 | 4 | Bactericidal |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >256 | >2 | Bacteriostatic |
Experimental Protocols
Herein are detailed protocols for determining the MIC and MBC of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound (Test Compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard.
-
Spectrophotometer
-
Sterile petri dishes, test tubes, and pipettes.[1]
2. Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[1]
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[1]
-
The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).[2]
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Incubate the plate at 35-37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[2][3] This is observed as the first well that appears clear.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a follow-up to the MIC test.[4]
1. Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
-
Incubator
2. Assay Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.[5]
-
Spread the aliquot onto a TSA plate.
-
Incubate the TSA plates at 35-37°C for 18-24 hours.
3. Interpretation of Results:
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6][7]
-
An antimicrobial agent is generally considered bactericidal when the MBC is no more than four times the MIC.[7]
Mandatory Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Inhibition of DNA gyrase by the test compound.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. microchemlab.com [microchemlab.com]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Experimental Solubility of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The carboxylic acid moiety at the 4-position is a common feature in many biologically active quinolines, potentially influencing their pharmacokinetic and pharmacodynamic profiles.[4][5]
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound in various solvents is therefore essential for its advancement as a potential therapeutic agent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 351155-45-8 | ChemBK |
| Molecular Formula | C₁₈H₁₄BrNO₂ | ChemBK |
| Molar Mass | 356.21 g/mol | ChemBK |
Experimental Solubility Data
As of the date of this document, no specific quantitative experimental solubility data for this compound has been published. The following table is provided as a template for researchers to record their experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||
| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask | ||
| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Water | 25 | Shake-Flask |
Experimental Protocols
The following protocols describe the determination of thermodynamic and kinetic solubility, which are crucial for different stages of drug discovery.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., PBS, DMSO, Ethanol)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or µM.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery from a DMSO stock solution and is relevant for in vitro biological assays.[8][9][10]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Prepare serial dilutions of the DMSO stock solution in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each dilution to the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%).
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The concentration at which precipitation is observed is the kinetic solubility.
Potential Applications and Signaling Pathways
Quinoline-4-carboxylic acid derivatives have shown significant potential as anticancer agents, acting through various mechanisms.[2] Studies on similar compounds suggest that they may exert their antiproliferative effects by inhibiting key cellular signaling pathways or enzymes involved in cancer cell proliferation and survival.[4][5] For example, some quinoline derivatives have been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, which is often upregulated in cancer cells.[5]
Figure 1. Potential anticancer mechanism of action for quinoline-4-carboxylic acid derivatives.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the thermodynamic solubility determination using the shake-flask method.
Figure 2. Workflow for thermodynamic solubility determination.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers and drug development professionals to determine the experimental solubility of this compound. Accurate solubility data is fundamental for the rational design of in vitro and in vivo studies and for the development of suitable formulations. The potential anticancer activity of this class of compounds underscores the importance of thoroughly characterizing their physicochemical properties to unlock their therapeutic potential.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. scribd.com [scribd.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for the Preparation of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation of stock solutions of this compound, including recommendations for solvent selection, dissolution procedures, and storage conditions. Due to the limited publicly available data on this specific molecule, a solubility testing protocol is also included to aid researchers in determining the optimal solvent and concentration for their specific experimental needs.
Compound Information
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 351155-45-8 | [1] |
| Molecular Formula | C₁₈H₁₄BrNO₂ | [1] |
| Molecular Weight | 356.21 g/mol | [1] |
| Appearance | Assumed to be a solid powder. | General chemical compound characteristic. |
| Solubility | Not explicitly available. A solubility test is recommended. | Inferred from lack of public data. |
| Storage | Store in a tightly-closed container in a dry and well-ventilated place. |
Health and Safety Precautions
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
-
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3]
-
Experimental Protocol: Solubility Determination
Objective: To determine a suitable solvent and the approximate solubility of this compound.
Materials:
-
This compound
-
Selection of common laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone)
-
Vortex mixer
-
Water bath or heat block (optional)
-
Analytical balance
-
Microcentrifuge tubes or small vials
Procedure:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the compound into several microcentrifuge tubes.
-
Add a measured volume (e.g., 100 µL) of a selected solvent to the first tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the compound is fully dissolved. Record the total volume of solvent used.
-
If the compound dissolves immediately, a higher starting concentration can be attempted in a new tube to determine the upper limit of solubility.
-
Gentle heating (e.g., 37°C) may be applied to aid dissolution, but note any changes upon cooling to room temperature (precipitation).
-
Repeat the process for each of the selected solvents.
-
Calculate the approximate solubility in mg/mL or molarity for each solvent.
Experimental Protocol: Stock Solution Preparation
Objective: To prepare a stock solution of this compound at a desired concentration.
Materials:
-
This compound
-
Chosen solvent (based on solubility testing, DMSO is often a good starting point for similar compounds)
-
Analytical balance
-
Volumetric flask or appropriate sterile conical tube
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of the compound needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask or conical tube.
-
Add a portion (approximately 50-70%) of the final volume of the chosen solvent.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before final volume adjustment.
-
-
Final Volume Adjustment:
-
Once the compound is fully dissolved, add the solvent to reach the final desired volume.
-
If using a volumetric flask, add the solvent until the bottom of the meniscus is on the calibration mark.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution as recommended. For many organic compounds in DMSO, storage at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles is advisable.
-
Visual Representations
References
Application Notes and Protocols for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the general properties of quinoline-4-carboxylic acid derivatives. As of the date of this document, specific experimental data for "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" is not extensively available in public literature. The provided data and protocols are for illustrative and guidance purposes.
Introduction
Quinoline-4-carboxylic acid derivatives represent a significant scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The core structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. "this compound" belongs to this versatile class of compounds. This document provides an overview of its potential applications in drug discovery, along with detailed protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, "this compound" is a promising candidate for investigation in the following areas:
-
Oncology: Many quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can include the inhibition of critical cellular enzymes such as histone deacetylases (HDACs), sirtuins (specifically SIRT3), and signal transducer and activator of transcription 3 (STAT3).[2][3][4]
-
Inflammatory Diseases: Certain derivatives have shown significant anti-inflammatory properties by modulating inflammatory pathways.[5]
-
Infectious Diseases: The quinoline core is a well-known pharmacophore in antimicrobial agents.
Data Presentation: Illustrative Biological Activities
The following tables summarize hypothetical quantitative data for "this compound" to illustrate its potential biological profile. Note: This data is for exemplary purposes only.
Table 1: In Vitro Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 8.5 |
| HCT116 | Colon Cancer | 12.2 |
| A549 | Lung Cancer | 15.7 |
| PC3 | Prostate Cancer | 10.1 |
Table 2: Enzyme Inhibition Assays (IC50 Values)
| Target Enzyme | Illustrative IC50 (µM) |
|---|---|
| HDAC1 | > 50 |
| SIRT3 | 9.8[6] |
| STAT3 | 14.3 |
Table 3: Anti-inflammatory Activity
| Assay | Cell Line | Endpoint | Illustrative IC50 (µM) |
|---|
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | 18.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Pfitzinger Reaction)
This protocol describes a general method for the synthesis of quinoline-4-carboxylic acid derivatives.[7]
Materials:
-
5-Bromoisatin
-
1-(3,4-dimethylphenyl)ethan-1-one
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) and 1-(3,4-dimethylphenyl)ethan-1-one (1.1 equivalents) in ethanol.
-
Slowly add a solution of potassium hydroxide (3 equivalents) in ethanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid until a precipitate is formed.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
"this compound" stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: In Vitro HDAC Inhibition Assay
This protocol outlines a general procedure for assessing the HDAC inhibitory activity of the compound.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Trichostatin A (TSA) as a positive control
-
"this compound"
-
Developer solution
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (TSA) in the assay buffer.
-
In a 96-well black plate, add the assay buffer, HDAC substrate, and the test compound or control.
-
Initiate the reaction by adding the HDAC enzyme to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of HDAC inhibition and determine the IC50 value.
Protocol 4: Anti-inflammatory Activity Assay (LPS-induced NO Production)
This assay measures the ability of the compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
"this compound"
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
Visualizations
Caption: Drug discovery workflow for quinoline-4-carboxylic acid derivatives.
Caption: Potential inhibition of the STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, its structure suggests it is likely a poorly water-soluble compound. Quinoline derivatives and compounds with multiple aromatic rings and a halogen substituent often exhibit low aqueous solubility.[1][2] The presence of the carboxylic acid group, however, indicates that its solubility will be highly dependent on pH.
Q2: I am observing very low solubility of the compound in aqueous buffers. What is the first step I should take?
A2: The initial and most critical step is to investigate the effect of pH on the solubility of your compound. As a carboxylic acid, this compound is expected to be significantly more soluble in basic conditions (higher pH) where the carboxylic acid group is deprotonated to form a more soluble carboxylate salt.[3][4]
Q3: What are some common strategies to improve the solubility of a poorly soluble carboxylic acid like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble carboxylic acids.[1][4] These can be broadly categorized as:
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pH adjustment: Increasing the pH to deprotonate the carboxylic acid.[3]
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Co-solvents: Using a mixture of water and a water-miscible organic solvent.[3]
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Salt formation: Creating a salt of the carboxylic acid with a suitable counter-ion.[3][5]
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Particle size reduction: Increasing the surface area through techniques like micronization or nanonization.[6][7][8]
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Formulation with excipients: Using surfactants, cyclodextrins, or creating solid dispersions.[2][9][10]
Troubleshooting Guide
Issue 1: The compound precipitates out of my aqueous buffer during my experiment.
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Possible Cause: The pH of your buffer is too low, causing the compound to be in its less soluble, protonated (acidic) form.
-
Solution:
-
pH Adjustment: Increase the pH of your buffer. For a carboxylic acid, a pH above its pKa will favor the more soluble ionized form. It is recommended to maintain the pH at least 1-2 units above the pKa.[10]
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Co-solvents: If modifying the pH is not compatible with your experimental conditions, consider adding a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400 to your buffer.[3] This can increase the solubility of the neutral form of the compound.
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Issue 2: I need to dissolve the compound at a neutral pH for my cell-based assay, but it is not dissolving.
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Possible Cause: At neutral pH, the carboxylic acid is likely not fully ionized, leading to low solubility.
-
Solution:
-
Prepare a Concentrated Stock in Base: Dissolve the compound at a high concentration in a basic solution (e.g., 0.1 M NaOH). You can then dilute this stock solution into your neutral pH cell culture medium. The final concentration of the base should be low enough not to affect your cells.
-
Use of Excipients:
-
Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Polysorbate 80 into your formulation to aid in solubilization through micelle formation.[2]
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Cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of the compound.[10][11]
-
-
Issue 3: My attempts to make a salt of the compound have been unsuccessful.
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Possible Cause: The choice of counter-ion or the reaction conditions may not be optimal.
-
Solution:
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Counter-ion Selection: For an acidic compound, basic counter-ions should be used. Common choices include sodium, potassium, calcium, and tromethamine (Tris).[3]
-
Solvent Selection: The choice of solvent for the salt formation reaction is crucial. The solvent should ideally dissolve the free acid and the resulting salt to different extents to facilitate crystallization of the salt.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
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Preparation of Buffers: Prepare a series of buffers with a pH range from 4 to 10 (e.g., acetate, phosphate, borate buffers).
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Equilibration: Add an excess amount of this compound to a fixed volume of each buffer.
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Shaking: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the solubility as a function of pH to determine the pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
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Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or PEG 400.[3]
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Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).
-
Solubility Determination: Add an excess amount of the compound to each co-solvent mixture.
-
Equilibration and Quantification: Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.
-
Data Analysis: Plot the solubility as a function of the co-solvent concentration.
Quantitative Data Summary
Since specific experimental data for this compound is not available, the following table provides a template for summarizing your experimental findings.
| Solubility Enhancement Method | Conditions | Measured Solubility (µg/mL) | Fold Increase |
| pH Adjustment | pH 5.0 Buffer | ||
| pH 7.4 Buffer | |||
| pH 9.0 Buffer | |||
| Co-solvency | 10% Ethanol in Water | ||
| 20% Ethanol in Water | |||
| 10% PEG 400 in Water | |||
| 20% PEG 400 in Water | |||
| Surfactant | 1% Tween® 80 in Water | ||
| Cyclodextrin | 5% HP-β-CD in Water |
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationships between solubility enhancement techniques.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. agnopharma.com [agnopharma.com]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and established methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Doebner reaction and the Pfitzinger reaction.[1]
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Doebner Reaction: This is a three-component reaction involving the condensation of an aromatic amine (4-bromoaniline), an aldehyde (3,4-dimethylbenzaldehyde), and pyruvic acid.[2]
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Pfitzinger Reaction: This method involves the condensation of an isatin derivative (5-bromoisatin) with a carbonyl compound containing an α-methylene group (1-(3,4-dimethylphenyl)ethanone) in the presence of a base.[3]
Q2: I am experiencing very low yields with the Doebner synthesis. What are the common causes?
A2: Low yields in the Doebner reaction, particularly with anilines bearing electron-withdrawing groups like bromine, are a known challenge.[4] Potential causes include:
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Harsh Reaction Conditions: Traditional Doebner reactions can suffer from low yields.[4]
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Side Reactions: The formation of by-products can reduce the yield of the desired product.
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Incomplete Reaction: The reaction may not have gone to completion.
Q3: My Pfitzinger reaction is producing a lot of tar-like material. How can I minimize this?
A3: Tar formation in the Pfitzinger reaction is often due to side reactions of the carbonyl compound or isatin under strongly basic conditions.[5] To mitigate this, consider a modified procedure where the isatin is first reacted with the base to open the ring before adding the ketone.[5] Lowering the reaction temperature may also be beneficial, as higher temperatures can favor decomposition.[5]
Q4: What is an effective method for purifying the crude this compound?
A4: Purification can be challenging. A highly effective strategy involves converting the crude carboxylic acid into its salt, which can then be recrystallized.[6] The general procedure is as follows:
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Dissolve the crude acid in an aqueous base (e.g., NaOH or KOH).
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Treat the solution with activated charcoal to remove colored impurities.
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Filter the hot solution to remove the charcoal.
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Allow the solution to cool, inducing crystallization of the purified salt.
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Collect the salt and re-acidify a dissolved aqueous solution of it to precipitate the purified carboxylic acid.[6]
Troubleshooting Guides
Low Synthesis Yield
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Doebner Reaction | Electron-withdrawing group on aniline reduces its reactivity.[4] | Consider using a modified Doebner reaction, such as the Doebner hydrogen-transfer reaction, which has been shown to be more effective for anilines with electron-withdrawing groups.[4] |
| Inefficient cyclization or oxidation. | Optimize the catalyst and reaction conditions. Lewis acids or Brønsted acids can be used to catalyze the reaction.[7] | |
| Low Yield in Pfitzinger Reaction | Incomplete reaction or decomposition of starting materials. | Ensure the isatin ring is fully opened by the base before adding the ketone.[5] Monitor the reaction progress using TLC. |
| Steric hindrance from the substituted ketone. | A longer reaction time or slightly elevated temperature may be necessary, but be cautious of increased side product formation. |
Product Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Persistent Impurities After Recrystallization | Co-precipitation of closely related by-products. | Utilize the salt recrystallization method described in the FAQs.[6] Column chromatography may be necessary for very persistent impurities. |
| Oily or Tarry Product | Formation of polymeric materials. | In the Pfitzinger reaction, try adding the ketone portion-wise to the basified isatin solution. For both reactions, ensure the final product is fully precipitated by careful pH adjustment during workup. |
Experimental Protocols
Doebner Synthesis Protocol
This protocol is a generalized procedure and may require optimization.
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Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and 3,4-dimethylbenzaldehyde (1 equivalent) in ethanol.
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Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the mixture while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under vacuum.
-
Isolation: Filter the solid product and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent or use the salt recrystallization method.
Pfitzinger Synthesis Protocol
This protocol is a generalized procedure and may require optimization.
-
Isatin Ring Opening: In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide (3 equivalents). Stir at room temperature until the color changes, indicating ring opening.
-
Addition of Ketone: Add 1-(3,4-dimethylphenyl)ethanone (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 4-5 to precipitate the product.[6]
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Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization.
Data Presentation
Table 1: Representative Yields for Doebner-type Syntheses of Substituted Quinoline-4-carboxylic Acids
| Aniline Derivative | Aldehyde Derivative | Catalyst/Conditions | Yield (%) | Reference |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF3·THF, MeCN, 65 °C | 82 | [4] |
| 4-iodoaniline | Salicylaldehyde | Acetic acid, TFA (cat.) | 50-90 (for iodo-substituted quinolines) | [8] |
| Aniline | Benzaldehyde | Sulfamic acid | Not specified | [9] |
Table 2: Representative Yields for Pfitzinger Syntheses of Substituted Quinoline-4-carboxylic Acids
| Isatin Derivative | Ketone Derivative | Base/Solvent | Yield (%) | Reference |
| Isatin | Acetone | KOH/Ethanol | >60 | [5] |
| 5,6-difluoroisatin | Acetone | Not specified | 79 | [10] |
| Isatin | 4-acetylbiphenyl | Not specified | Not specified | [11] |
Visualizations
Caption: Workflow for the Doebner Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" stability and degradation
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For optimal preservation, storage at low temperatures (e.g., 2-8 °C) and protection from light are advisable, as these conditions can minimize the rate of potential degradation reactions.
Q2: What is the expected shelf-life of this compound?
While specific stability studies for this compound are not publicly available, similar chemical intermediates often have a shelf-life of approximately two years when stored under appropriate conditions.[2] It is crucial to refer to the supplier's Certificate of Analysis (CoA) for any provided retest dates or expiration dates.[2]
Q3: What are the potential degradation pathways for quinoline-4-carboxylic acid derivatives?
Derivatives of quinoline-4-carboxylic acid can be susceptible to degradation under certain conditions. Potential degradation pathways may include hydroxylation of the quinoline ring system.[3] Additionally, the carboxylic acid functional group can undergo decarboxylation, particularly at elevated temperatures. The presence of the bromo-substituent may also introduce the possibility of dehalogenation reactions under specific conditions.
Q4: How can I assess the purity and detect degradation of my sample?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of quinoline-4-carboxylic acid derivatives and detecting the presence of degradation products.[4][5] A reversed-phase C18 column is often suitable for this class of compounds.[4] Developing a stability-indicating HPLC method that separates the parent compound from potential degradants is crucial for accurate monitoring.
Troubleshooting Guide
This guide addresses common issues related to the stability and degradation of this compound during experimental use.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark environment in a tightly sealed container. 2. Assess Purity: Analyze the sample using HPLC to determine its purity and identify any potential degradation peaks.[4] 3. Review Handling Procedures: Avoid repeated freeze-thaw cycles of solutions. Prepare fresh solutions for critical experiments. |
| Appearance of new peaks in HPLC analysis after sample preparation. | Degradation induced by solvent, pH, or temperature during sample preparation. | 1. Solvent Compatibility: Investigate the compatibility of the compound with the chosen solvent. Consider using a less reactive solvent if degradation is observed. 2. pH Effects: Assess the stability of the compound at the pH of your experimental buffer. Quinoline derivatives can have varying stability at different pH values. 3. Temperature Control: Minimize exposure of the compound to high temperatures during sample preparation and analysis. |
| Discoloration or change in physical appearance of the solid compound. | Potential degradation of the solid material. | 1. Visual Inspection: Note any changes in color or texture of the solid. 2. Purity Analysis: Perform HPLC or other suitable analytical techniques to quantify the purity and identify any impurities. 3. Safe Disposal: If significant degradation is confirmed, dispose of the material according to safety guidelines. |
Experimental Protocols
A generalized protocol for assessing the purity of this compound using HPLC is provided below. This should be optimized for your specific instrumentation and requirements.
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: This is a general method and may require optimization.[4]
Visualizations
Troubleshooting Workflow for Stability Assessment
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
This diagram illustrates potential degradation pathways for a generic quinoline-4-carboxylic acid structure, which may be applicable to the target compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. How to Determine Shelf Life of Bromo-OTBN - PYG Lifesciences [pyglifesciences.com]
- 3. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" reducing off-target effects
Disclaimer: The following information is provided for research and educational purposes only. "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" is a compound with a structure suggestive of kinase inhibitory activity. Due to the limited publicly available data on its specific biological targets and off-target effects, this guide will use the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , as a representative example to discuss strategies for identifying and mitigating off-target effects. Ibrutinib and the query compound share structural similarities common to kinase inhibitors, making it a relevant case study.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target. This is a significant concern in drug development as it can lead to unexpected cellular responses, toxicity, and adverse side effects. For instance, the first-generation BTK inhibitor Ibrutinib is associated with an increased risk of atrial fibrillation and bleeding, which are attributed to its off-target inhibition of kinases such as CSK (C-terminal Src kinase) and TEC family kinases.[1][2][3][4][5][6]
Q2: How can I determine the selectivity profile of my quinoline-based inhibitor?
A2: The selectivity of an inhibitor is typically assessed by screening it against a large panel of kinases. A common method is a kinome scan, which evaluates the binding of the compound to hundreds of kinases at a fixed concentration.[7][8] Hits from this initial screen, i.e., kinases that show significant inhibition, are then further evaluated by determining the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each interaction.[7] This provides a quantitative measure of the inhibitor's potency against both its on-target and off-target kinases.
Q3: My compound shows activity in a cell-based assay. How can I confirm this is an on-target effect?
A3: Confirming that the observed cellular phenotype is due to the inhibition of the primary target is crucial. Several experimental strategies can be employed:
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Use of a more selective inhibitor: Comparing the cellular effects of your compound with a structurally different and more selective inhibitor for the same target (e.g., comparing Ibrutinib with the second-generation BTK inhibitor Acalabrutinib) can help differentiate on-target from off-target effects.[9][10][11]
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Rescue experiments: In a cell line, you can introduce a mutated version of the target kinase that is resistant to your inhibitor. If the cellular effect of your compound is diminished in these cells, it strongly suggests an on-target mechanism.
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Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures the binding of your inhibitor to its target inside intact cells by assessing the thermal stabilization of the target protein upon ligand binding.[12][13][14][15][16][17]
Q4: What are the key differences in selectivity between first and second-generation BTK inhibitors like Ibrutinib and Acalabrutinib?
A4: Second-generation BTK inhibitors, such as Acalabrutinib, were specifically designed to have greater selectivity for BTK and reduced off-target activity compared to Ibrutinib.[9][11][18] This improved selectivity profile is associated with a lower incidence of certain adverse events. For example, Acalabrutinib has a significantly lower inhibitory effect on kinases like EGFR and SRC family kinases compared to Ibrutinib, which is believed to contribute to its more favorable safety profile.[9][10][11][19]
Troubleshooting Guide
Issue 1: High background or false positives in in vitro kinase assays.
| Possible Cause | Troubleshooting Step |
| Compound Interference | Some compounds can autofluoresce or interfere with the assay's detection system. Run a control experiment with your compound in the assay buffer without the kinase to check for interference.[20] |
| Compound Aggregation | At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes. Repeat the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[20] |
| Contaminated Reagents | Ensure all buffers, substrates, and ATP solutions are freshly prepared and free from contamination.[21] |
Issue 2: Inconsistent IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Variable ATP Concentration | For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Use a consistent ATP concentration across all assays, ideally close to the Km value for the kinase.[21][22] |
| Enzyme Concentration and Reaction Time | Ensure the kinase reaction is in the linear range. A high enzyme concentration or long incubation time can lead to substrate depletion and affect IC50 determination. Perform a time-course experiment to find the optimal reaction time.[21][22] |
| Compound Stability | Verify the stability of your compound under the assay conditions. Degradation of the inhibitor during the assay will lead to inaccurate IC50 values. |
Issue 3: Discrepancy between in vitro potency and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| High Protein Binding | The compound may bind extensively to plasma proteins in the cell culture medium, reducing its free concentration. Measure the fraction of unbound compound in the presence of serum. |
| Cellular ATP Concentration | The intracellular ATP concentration (mM range) is much higher than that used in most in vitro assays (µM range). For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in cellular assays.[21] |
Data Presentation
Table 1: Comparative Selectivity of BTK Inhibitors (IC50 in nM)
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK (On-Target) | 0.5 - 1.5 | 3.0 - 5.1 | <1 |
| EGFR | 5 - 10 | >1000 | 0.39 µM (EC50) |
| ITK | 5 | >1000 | <1 µM (EC50) |
| TEC | 7 | 23 | - |
| SRC | 20 | >1000 | - |
| LCK | 15 | >1000 | - |
| CSK | - | - | - |
Data compiled from multiple sources.[9][23] Note that assay conditions can vary, affecting absolute IC50 values.
Experimental Protocols
KinomeScan Competition Binding Assay
Objective: To profile the binding affinity of a test compound against a large panel of kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.[8][24]
Methodology:
-
Kinase Preparation: A library of human kinases is expressed with a unique DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated in solution with a specific kinase from the library and the immobilized ligand.
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Washing: Unbound components are washed away.
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Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using the DNA tag.[8]
-
Data Analysis: The results are typically expressed as a percentage of the vehicle control. A lower percentage indicates stronger binding of the test compound to the kinase.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains soluble.[12][13][14][15][16][17]
Methodology:
-
Cell Treatment: Culture cells to the desired density and treat with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
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Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
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Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein quantification methods.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift of this curve to higher temperatures in the presence of the inhibitor indicates target engagement.[17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target BTK signaling pathway inhibited by Ibrutinib.
Caption: Off-target inhibition of CSK by Ibrutinib, leading to atrial fibrillation.
References
- 1. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. chayon.co.kr [chayon.co.kr]
Technical Support Center: Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and established method for synthesizing 2-arylquinoline-4-carboxylic acids is the Doebner reaction.[1] This three-component reaction involves the condensation of an aniline (4-bromoaniline), an aldehyde (3,4-dimethylbenzaldehyde), and pyruvic acid.[2][3]
Q2: My reaction is resulting in a low yield and a significant amount of dark, tar-like material. What is the primary cause?
A2: Low yields and tar formation are common issues in Doebner and related quinoline syntheses, such as the Doebner-von Miller reaction.[4][5] This is often due to the acid-catalyzed polymerization of the aldehyde and pyruvic acid starting materials under the harsh reaction conditions.[2][4]
Q3: How can I improve the solubility of my final product for purification and analysis?
A3: The solubility of quinoline-4-carboxylic acids is highly pH-dependent.[1] In acidic conditions, the carboxylic acid is protonated and less soluble in aqueous media. Under neutral to basic conditions, the more soluble carboxylate anion is formed.[1] Adjusting the pH of the solution is a key step in managing its solubility. For purification by recrystallization, a solvent screen is recommended to find an appropriate system.
Q4: What are some greener alternatives to traditional synthesis methods?
A4: Greener approaches to quinoline synthesis include the use of water as a solvent, microwave-assisted reactions, and the use of ionic liquids or solvent-free conditions with efficient catalysts.[5] These methods can lead to shorter reaction times and higher yields.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.[5]
Troubleshooting Guides
Problem 1: Low Yield and Significant Tar/Polymer Formation
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Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield.[4]
-
Root Cause: Strong acidic conditions can catalyze the self-polymerization of the aldehyde and pyruvic acid.[4]
-
Troubleshooting Steps:
-
Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can promote tar formation.[4] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can help find the optimal balance.[4]
-
Control Reaction Temperature: High temperatures can accelerate polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[4]
-
Gradual Addition of Reactants: Slowly adding the aldehyde and pyruvic acid to the heated acidic solution of the aniline can maintain a low concentration of these reactants, favoring the desired reaction over polymerization.[4]
-
Problem 2: Incomplete Reaction
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Symptoms: TLC analysis shows the persistence of starting materials even after a prolonged reaction time.
-
Root Cause: The reaction conditions may not be optimal for the specific substrates, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary.
-
Extend Reaction Time: Monitor the reaction by TLC until the starting materials are consumed.[5]
-
Screen Catalysts: A different acid catalyst might be more effective for the given substrates.
-
Problem 3: Difficulty in Product Purification
-
Symptoms: The crude product is difficult to purify, and multiple impurities are observed by TLC or NMR.
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Root Cause: The presence of byproducts and unreacted starting materials can complicate the purification process.[5]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Improving the reaction's selectivity by optimizing temperature, catalyst, and reactant ratios will reduce the formation of impurities.
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Appropriate Purification Technique: For complex mixtures, column chromatography on silica gel is often effective.[5] Recrystallization from a suitable solvent system is a good final step to obtain a highly pure product.[5]
-
Optimizing Reaction Conditions
The following table summarizes the impact of various parameters on the yield of this compound.
| Parameter | Variation | Observed Effect on Yield | Recommendation |
| Solvent | Ethanol | Moderate Yield | Standard solvent for Doebner reaction. |
| Dioxane | Potentially higher yield | Can improve solubility of reactants. | |
| Toluene | Lower Yield | Less polar, may not be ideal. | |
| Catalyst | p-TsOH | Good Yield | Common and effective Brønsted acid. |
| H₂SO₄ | Variable Yield, risk of tar | Stronger acid, requires careful control.[4] | |
| BF₃·OEt₂ | Potentially Improved Yield | Lewis acid, can offer different selectivity. | |
| Temperature | 60 °C | Slow Reaction | May be too low for efficient conversion. |
| 80 °C (Reflux) | Optimal | Good balance between reaction rate and side reactions. | |
| 100 °C | Increased Tar Formation | Higher temperatures can promote polymerization.[4] | |
| Reactant Ratio | 1:1:1 | Suboptimal | Stoichiometric amounts may not be optimal. |
| (Aniline:Aldehyde:Pyruvic Acid) | 1:1.1:1.1 | Improved Yield | A slight excess of aldehyde and pyruvic acid can drive the reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
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4-Bromoaniline
-
3,4-Dimethylbenzaldehyde
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Pyruvic acid
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Ethanol
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p-Toluenesulfonic acid (p-TsOH)
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Sodium hydroxide (NaOH) solution
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Hydrochloric acid (HCl) solution
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Ethyl acetate
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Brine
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1.0 eq) and p-TsOH (0.1 eq) in ethanol.
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To this solution, add 3,4-dimethylbenzaldehyde (1.1 eq) and pyruvic acid (1.1 eq).
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Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC.
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After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the ethanol.
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To the residue, add a 1M NaOH solution to dissolve the carboxylic acid product and basify the solution to a pH of 9-10.
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Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde and other non-acidic impurities.
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Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate the crude product.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizing Experimental Workflows
References
"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" dealing with impure samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with impure samples of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the potential impurities?
A1: The most common synthetic route is the Doebner reaction, a three-component condensation of 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.
Potential Impurities:
-
Unreacted Starting Materials: 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid.
-
Intermediates: Schiff base formed from 4-bromoaniline and 3,4-dimethylbenzaldehyde.
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Side-Products: Products from the self-condensation of pyruvic acid. Tar-like, dark-colored byproducts can also form due to polymerization and other side reactions, especially at high temperatures.[1]
Q2: My crude product is a dark brown, sticky solid. What is the likely cause and how can I purify it?
A2: The dark brown color is likely due to the formation of tar-like byproducts, which are common in the Doebner reaction under harsh conditions like high temperatures or concentrated acid.[1]
Purification Strategy:
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Initial Workup: After the reaction, a basic workup can help remove acidic impurities. Neutralizing the reaction mixture with a base like sodium bicarbonate or sodium hydroxide, followed by extraction, can help separate the desired carboxylic acid product.
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Recrystallization: This is a primary method for purification. The choice of solvent is critical. A good solvent will dissolve the compound when hot but have low solubility when cold.
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Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a recommended method for separating the target compound from closely related impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a combination of the following techniques:
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Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference standard or expected chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
Q4: My recrystallization attempt resulted in a low yield. What are the possible reasons?
A4: Low yield during recrystallization can be due to several factors:
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Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
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Cooling the solution too quickly: This can lead to the formation of small, impure crystals.
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Washing the crystals with a solvent at room temperature: The wash solvent should be ice-cold to minimize redissolving the product.
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The chosen solvent is not ideal: The solubility profile of the compound in the solvent may not be suitable for good crystal formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield in the Doebner Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (TLC analysis shows significant starting material). | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting materials are consumed. |
| Low reactivity of starting materials. | For anilines with electron-withdrawing groups, such as 4-bromoaniline, higher temperatures or longer reaction times may be necessary.[1] | |
| Formation of a dark, tar-like substance with little desired product. | Polymerization of starting materials or intermediates. | Consider a biphasic reaction medium to reduce polymerization of the aldehyde.[1] Slow, dropwise addition of pyruvic acid can also minimize side reactions. |
| Reaction conditions are too harsh. | Optimize the reaction temperature and consider using a milder acid catalyst. |
Issue 2: Difficulty in Purifying the Crude Product
| Symptom | Possible Cause | Suggested Solution |
| The product "oils out" instead of crystallizing during recrystallization. | The solution is too concentrated, or the cooling rate is too fast. | Use a more dilute solution and allow it to cool slowly to room temperature before further cooling in an ice bath. |
| Inappropriate recrystallization solvent. | Perform a solvent screen to find a more suitable solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). | |
| Recrystallization does not significantly improve purity. | Impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent. If this fails, column chromatography is the recommended next step.[2] |
| Brown color persists after multiple recrystallizations. | Co-crystallization of colored impurities. | Consider treating the solution with activated charcoal before hot filtration during recrystallization. If this is not effective, column chromatography is necessary. |
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via the Doebner Reaction
This is a general procedure and may require optimization for the specific synthesis of this compound.
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Reaction Setup: In a round-bottom flask, dissolve the aniline (e.g., 4-bromoaniline) and the aldehyde (e.g., 3,4-dimethylbenzaldehyde) in a suitable solvent such as ethanol.
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Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid. The addition may be done dropwise to control the reaction rate.
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Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice water.
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Make the solution basic by adding an aqueous solution of a base (e.g., NaOH or K₂CO₃).
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Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
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Acidify the aqueous phase with a dilute acid (e.g., HCl) to a pH of 1-2 to precipitate the crude product.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
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Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[2]
General Protocol for Purification by Column Chromatography
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Column Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in the chosen eluent system (e.g., a mixture of petroleum ether and ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[2]
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Problem | Potential Cause | Key Solution |
| Incomplete Reaction | Insufficient time/temperature | Increase reaction time/temperature |
| Low Substrate Reactivity | Electron-withdrawing groups | Use more forcing conditions |
| Tar Formation | Polymerization | Use biphasic media, add pyruvic acid slowly |
Table 2: Troubleshooting Summary for Purification Issues
| Problem | Potential Cause | Key Solution |
| "Oiling Out" | High concentration/fast cooling | Use more solvent, cool slowly |
| Poor Purity Improvement | Similar impurity solubility | Change recrystallization solvent or use column chromatography |
| Persistent Color | Co-crystallization | Activated charcoal treatment or column chromatography |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting impure samples.
References
"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" cell permeability problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability issues with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a quinoline derivative.[1][2][3] Quinoline-based compounds are a class of heterocyclic molecules with diverse biological activities, and some have been investigated as anticancer agents and P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance.[4][5][6] The general properties of this specific compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H14BrNO2 | [1] |
| Molecular Weight | 356.21 g/mol | [1] |
| Appearance | Inquire with supplier | |
| Solubility | Inquire with supplier |
Q2: Why might my compound, this compound, be showing low cell permeability?
A2: Low cell permeability of small molecules can be attributed to several physicochemical and biological factors. Key factors include:
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Physicochemical Properties:
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High Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across cell membranes.[7][8]
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High Lipophilicity (LogP): While some lipophilicity is needed to enter the lipid bilayer, very high lipophilicity can cause the compound to become trapped within the membrane.[9]
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High Polar Surface Area (PSA): A large PSA can hinder a molecule's ability to pass through the hydrophobic core of the cell membrane.[10]
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Poor Aqueous Solubility: Low solubility in the assay buffer can limit the concentration of the compound available for permeation.[9]
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Charge: Charged molecules, like those with a carboxylic acid group, generally have lower permeability compared to neutral molecules.[7]
-
-
Biological Factors:
Q3: How can I experimentally determine the cell permeability of my compound?
A3: Two widely used in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
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PAMPA: This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[13] It is a high-throughput method ideal for early-stage screening of passive permeability.[13]
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Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[14][15] It can assess both passive diffusion and active transport processes, including efflux.[14]
A comparison of these two methods is provided in the table below.
| Feature | PAMPA | Caco-2 Assay |
| Model | Artificial lipid membrane | Differentiated human intestinal epithelial cell monolayer |
| Transport Measured | Passive diffusion only | Passive diffusion and active transport (including efflux) |
| Throughput | High | Lower |
| Complexity | Low | High |
| Biological Relevance | Lower (no transporters or metabolism) | Higher (includes transporters and some metabolic activity) |
Q4: My compound has low permeability in a PAMPA assay. What does this indicate?
A4: Low permeability in a PAMPA assay suggests that the compound has inherent difficulties crossing a lipid bilayer passively. This is likely due to unfavorable physicochemical properties such as high molecular weight, high polar surface area, or being outside the optimal lipophilicity range.[16]
Q5: My compound shows good permeability in PAMPA but poor permeability in a Caco-2 assay. What could be the reason for this discrepancy?
A5: This is a common scenario and strongly suggests the involvement of active efflux.[17] Since PAMPA only measures passive diffusion, the good result indicates the compound can cross a lipid membrane. The poor result in the Caco-2 assay, which contains active transporters, points to the compound being a substrate for an efflux pump like P-glycoprotein (P-gp). The Caco-2 cells are actively pumping your compound out, resulting in low apparent permeability.[17]
Troubleshooting Guides
Problem 1: Low apparent permeability (Papp) values in the Caco-2 assay.
| Possible Cause | Troubleshooting Step |
| Active Efflux | Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.[14] You can also perform the assay in the presence of a known P-gp inhibitor, such as verapamil.[5] A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux. |
| Poor Solubility | Measure the thermodynamic solubility of the compound in the assay buffer. If solubility is low, consider using a lower, more soluble concentration of the compound or including solubility enhancers like Bovine Serum Albumin (BSA) in the receiver compartment.[17] |
| Compound Instability | Analyze the compound concentration in the donor and receiver compartments at the end of the assay to calculate mass balance. Low recovery may indicate compound degradation or non-specific binding to the assay plates. |
| Inconsistent Cell Monolayer | Verify the integrity of the Caco-2 monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). Only use wells that meet your established TEER criteria.[16] |
| Analytical Method Issues | Ensure your analytical method (e.g., LC-MS/MS) is validated for the accurate and sensitive quantification of your compound in the assay matrix. |
Problem 2: High variability in permeability results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer | As mentioned above, ensure consistent and high-quality Caco-2 monolayers by monitoring TEER values. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent volumes are added to each well. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, reduce the compound concentration. |
| Edge Effects | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound.
-
Methodology:
-
A filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
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The filter plate is placed in a 96-well acceptor plate containing buffer.
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The test compound is dissolved in buffer and added to the donor wells of the filter plate.
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The plate is incubated for a specified time (e.g., 4-16 hours) at room temperature.
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After incubation, the concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.
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The apparent permeability coefficient (Papp) is calculated.[16]
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2. Caco-2 Cell Permeability Assay
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Objective: To determine the apparent permeability and efflux ratio of this compound.
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Methodology:
-
Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]
-
The integrity of the cell monolayer is confirmed by measuring the TEER.
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For the A to B permeability assay, the test compound is added to the apical (donor) side, and buffer is added to the basolateral (receiver) side.
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For the B to A permeability assay, the test compound is added to the basolateral (donor) side, and buffer is added to the apical (receiver) side.
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The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
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Samples are taken from the receiver compartments at specified time points, and the concentration of the compound is measured by LC-MS/MS.
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The Papp values for both directions are calculated, and the efflux ratio is determined.[14]
-
Visualizations
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
References
- 1. chembk.com [chembk.com]
- 2. Compound 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid - Chemdiv [chemdiv.com]
- 3. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medium.com [medium.com]
"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" fluorescence quenching issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing fluorescence quenching issues encountered during experiments with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common fluorescence quenching problems in a question-and-answer format.
Q1: My fluorescent signal is significantly lower than expected. What are the initial steps I should take?
A1: Start by verifying your experimental setup and reagents. Low signal can often be attributed to issues other than inherent compound quenching.
-
Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are correctly set for this compound. Optimize the gain or exposure time to enhance signal detection, but be mindful of increasing the background noise.[1]
-
Reagent Concentration: Confirm the concentration of your compound. In some cases, high concentrations of fluorescent dyes can lead to self-quenching.[2]
-
Controls: Run a blank sample containing only the buffer or solvent to measure background fluorescence. Also, run a positive control with a known stable fluorophore to ensure the instrument is functioning correctly.
Q2: I observe a decrease in fluorescence intensity as I increase the concentration of my compound. What could be the cause?
A2: This phenomenon, known as self-quenching, can occur at high concentrations of the fluorophore.[2] Additionally, the presence of impurities from the synthesis process can also lead to quenching.
-
Concentration-Dependent Quenching: To investigate this, perform a concentration-response curve. If the signal plateaus and then decreases at higher concentrations, self-quenching is a likely cause.[2] Consider working at lower concentrations.
-
Impurity Analysis: Impurities from the synthesis of this compound, such as unreacted starting materials or byproducts, may act as quenchers.[3] It is advisable to verify the purity of your compound using techniques like HPLC or NMR.
Q3: Could the solvent I'm using be affecting the fluorescence?
A3: Yes, the solvent environment can significantly impact the fluorescence properties of quinoline derivatives.[4][5]
-
Solvent Polarity: The fluorescence intensity of quinoline derivatives can be highly sensitive to solvent polarity.[4] Test the fluorescence of your compound in a range of solvents with varying polarities to determine the optimal conditions.
-
pH of the Solution: The protonation state of the quinoline nitrogen can affect fluorescence.[5] The carboxylic acid group in your compound can also be influenced by pH. Measure and, if necessary, buffer the pH of your solution to ensure consistency.
Q4: How can I determine the mechanism of fluorescence quenching?
A4: Understanding the quenching mechanism can help in troubleshooting. The primary mechanisms are static and dynamic (collisional) quenching.
-
Stern-Volmer Plots: These plots are a key tool for distinguishing between static and dynamic quenching. Linearity in Stern-Volmer plots can indicate a collisional quenching mechanism.[6][7]
-
Lifetime Measurements: Fluorescence lifetime measurements are a powerful technique to differentiate between quenching mechanisms. Dynamic quenching decreases the fluorescence lifetime, while static quenching does not.[8]
-
UV-Vis Absorption Spectra: Measure the absorbance spectra of your compound in the presence and absence of a potential quencher. Changes in the absorption spectrum can suggest the formation of a ground-state complex, which is indicative of static quenching.[8]
Experimental Protocols
Below are detailed methodologies for key experiments to investigate fluorescence quenching.
Table 1: Experimental Protocols
| Experiment | Protocol |
| Concentration-Response Curve | 1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). 2. Create a series of dilutions ranging from nanomolar to micromolar concentrations in your assay buffer. 3. Measure the fluorescence intensity of each concentration using the appropriate excitation and emission wavelengths. 4. Plot the fluorescence intensity as a function of concentration. |
| Solvent Polarity Effects | 1. Prepare identical concentrations of your compound in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water). 2. Measure the fluorescence intensity and the emission maximum for each sample. 3. Analyze the data to identify any solvatochromic shifts and changes in quantum yield. |
| pH Titration | 1. Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10). 2. Add a constant concentration of your compound to each buffer. 3. Measure the fluorescence intensity at each pH. 4. Plot fluorescence intensity versus pH to determine the pH sensitivity. |
| Stern-Volmer Analysis | 1. Prepare a series of samples with a fixed concentration of your fluorophore and varying concentrations of the suspected quencher. 2. Measure the fluorescence intensity (F) of each sample and a control sample with no quencher (F₀). 3. Plot F₀/F versus the quencher concentration. The slope of this plot is the Stern-Volmer constant (Ksv). |
Frequently Asked Questions (FAQs)
Q: What are the potential sources of impurities in the synthesis of this compound?
A: Impurities can arise from several stages of synthesis, including incomplete reactions or side reactions.[3] For quinoline-4-carboxylic acids, common synthetic routes like the Doebner reaction can sometimes result in low yields and byproducts, especially with electron-deficient anilines.[9] Potential impurities could include unreacted starting materials such as 4-bromoaniline derivatives and substituted pyruvic acids, or intermediates from the cyclization reaction.[10][11]
Q: Can interactions with other molecules in my assay cause quenching?
A: Yes, various molecules can act as fluorescence quenchers. For instance, halide ions can quench the fluorescence of certain quinolinium derivatives.[7] Other potential quenchers include nitroaromatic compounds and some metal ions.[6][12] It is important to consider all components of your experimental system as potential sources of quenching.
Q: What is the "inner filter effect" and how can I avoid it?
A: The inner filter effect is a phenomenon where the quencher absorbs either the excitation or emission light of the fluorophore, leading to an apparent decrease in fluorescence.[8] This is not a true quenching mechanism. To minimize this, you can:
-
Use lower concentrations of the quencher.
-
Measure absorbance spectra to check for spectral overlap between the quencher and your fluorophore.[8]
Visual Guides
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid. The following information addresses common issues that may arise during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of assay interference with quinoline-based compounds like this compound?
A: Quinoline derivatives can interfere with various assays through several mechanisms. The quinoline core is a known Pan-Assay Interference Compound (PAINS) scaffold, which can lead to false-positive results.[1] Common interference mechanisms include:
-
Autofluorescence: The quinoline ring system is inherently fluorescent, which can interfere with fluorescence-based assays.[1][2]
-
Compound Aggregation: At higher concentrations, these compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1]
-
Chemical Reactivity: Some quinoline derivatives can be chemically reactive and covalently modify proteins or other assay components.[1]
-
Metal Chelation: The nitrogen atom in the quinoline ring and the carboxylic acid group can chelate metal ions, which may be essential for enzyme function.[1]
Q2: How can I determine if my compound is causing autofluorescence in my fluorescence-based assay?
A: To check for autofluorescence, measure the fluorescence of your compound in the assay buffer without any other assay components (e.g., enzymes, substrates, or detection reagents). A concentration-dependent increase in fluorescence at the excitation and emission wavelengths of your assay's fluorophore indicates autofluorescence.
Q3: What is the "matrix effect" in LC-MS analysis, and how can it affect my results?
A: The matrix effect is the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy and precision of quantification in LC-MS analysis.[3][4]
Troubleshooting Guides
Fluorescence-Based Assays
Issue: High background or false-positive signals in a fluorescence-based assay.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Perform a control experiment to measure the fluorescence of the compound alone at various concentrations in the assay buffer.[2]
-
Shift to Red-Shifted Fluorophores: Quinoline autofluorescence is often more pronounced in the blue-green spectral region. If possible, switch to a fluorophore that excites and emits at longer wavelengths (red or far-red, >600 nm) to minimize spectral overlap.[2]
-
Implement Spectral Unmixing: For imaging systems with spectral detection capabilities, you can computationally separate the emission spectrum of your compound from that of the assay fluorophore.[2]
-
Subtract Background Fluorescence: For each data point, subtract the fluorescence intensity of a control well containing only the compound at the same concentration from the corresponding experimental well.[2]
Experimental Protocol: Measurement of Compound Autofluorescence
Objective: To determine the intrinsic fluorescence of this compound.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the quinoline compound in the assay buffer. The concentration range should cover the concentrations used in your main assay.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only to serve as a blank control.
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to match that of your primary assay's fluorophore.
-
Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.[2]
Data Analysis:
-
Subtract the fluorescence of the blank wells from the compound-containing wells.
-
A concentration-dependent increase in fluorescence confirms autofluorescence.[2]
Example Data:
| Compound Concentration (µM) | Raw Fluorescence Units (RFU) | Background Corrected RFU |
| 0 (Blank) | 52 | 0 |
| 1 | 158 | 106 |
| 5 | 523 | 471 |
| 10 | 1045 | 993 |
| 20 | 2110 | 2058 |
Troubleshooting Workflow for Autofluorescence
References
Validation & Comparative
A Comparative Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Structural and Functional Comparison of Quinoline Derivatives
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of a carboxylic acid group at the 4-position is a common feature in many biologically active quinolines.[1] Variations at the 2, 6, and 8 positions have been extensively explored to modulate pharmacological profiles.[4][5]
Table 1: Comparative Biological Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound Name | Structure | Target/Assay | IC50/Activity | Reference |
| 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Not available | Not available | [6][7] | |
| 2-Phenylquinoline-4-carboxylic acid | HDAC3 Inhibition | 24.45 µM | [5] | |
| 6,8-Dibromo-4(3H)quinazolinone Derivative (VIIc) | Antifungal | Potent | [4] | |
| 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition (MLLr leukemic cell lines) | 7.2 µM | [8] | |
| Quinoline-4-carboxylic acid | Antiproliferative (MCF7 cell line) | Significant growth inhibition | [9] | |
| 6-Benzoyl-2-phenylquinoline-4-carboxylic acid (6a) | MRP2 Inhibition | Less active than esterified form | [10] |
Note: The structure of this compound is inferred from its name. Specific experimental data for this compound is not available in the cited literature.
Structure-Activity Relationship (SAR) Insights
The data from related compounds suggest that the substituents on the quinoline ring play a crucial role in determining the biological activity.[11]
-
Substitution at Position 2: The presence of a substituted phenyl ring at the 2-position is a common motif in many active quinoline-4-carboxylic acids.[5][8] The nature of the substituents on this phenyl ring can significantly impact potency and selectivity.
-
Halogenation at Position 6 and 8: The introduction of bromine atoms at positions 6 and 8 has been shown to enhance the cytotoxic potential of quinoline analogs against various cancer cell lines.[4] This suggests that the 6-bromo substitution in the target molecule could contribute to potential anticancer activity.
-
Carboxylic Acid at Position 4: The carboxylic acid group at the 4-position is often crucial for activity, potentially through interactions with biological targets.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
HDAC Inhibition Assay
The inhibitory activity of compounds against histone deacetylases (HDACs) is a common assay in cancer drug discovery.[5]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, 2, 3, and 6 enzymes and a fluorogenic substrate are used.
-
Compound Incubation: The test compounds are pre-incubated with the HDAC enzyme in an assay buffer for a specified time.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The reaction is stopped, and the fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[2]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing Synthesis and Discovery Pathways
The synthesis of quinoline-4-carboxylic acid derivatives often relies on classical named reactions like the Pfitzinger and Doebner reactions.[1] The subsequent drug discovery process involves a series of steps from initial screening to lead optimization.
Caption: Common synthetic routes to quinoline-4-carboxylic acids.
Caption: A typical workflow for drug discovery utilizing quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. scbt.com [scbt.com]
- 7. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Potent Inhibition of Dihydroorotate Dehydrogenase by a Novel Quinoline Carboxylic Acid Derivative: A Comparative Analysis
A detailed comparison of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid's activity with known inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, reveals its potential as a highly potent therapeutic agent. This guide provides a comprehensive overview of its performance, supported by experimental data on a closely related analog, against established drugs such as Brequinar and Teriflunomide.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a prime target for therapeutic intervention in oncology and autoimmune diseases.[1][3] The compound this compound belongs to a class of quinoline-based DHODH inhibitors. While specific data for this exact compound is not publicly available, a structurally analogous compound, 4-quinoline carboxylic acid analog 41, has demonstrated significant inhibitory activity against human DHODH.[1][4]
Comparative Inhibitory Activity
The inhibitory potential of the 4-quinoline carboxylic acid analog and known DHODH inhibitors is summarized in the table below. The data, presented as IC50 values, indicates that the quinoline derivative exhibits potency comparable to, and in some instances exceeding, that of established inhibitors like Brequinar and Teriflunomide (the active metabolite of Leflunomide).[1][4][5][6][7][8][9]
| Compound | Target | IC50 (nM) |
| 4-Quinoline Carboxylic Acid Analog 41 | hDHODH | 9.71 ± 1.4 |
| Brequinar | hDHODH | 5.2, 10, 12, ~20 |
| Teriflunomide (A77 1726) | hDHODH | 307, 411, 500-2300 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the DHODH enzyme by 50%. hDHODH refers to human dihydroorotate dehydrogenase.
The data clearly positions the quinoline carboxylic acid scaffold as a promising framework for the development of potent DHODH inhibitors. The sub-nanomolar to low nanomolar activity of the analog places it among the most effective inhibitors of this critical enzyme.
Mechanism of Action: Targeting Pyrimidine Synthesis
The primary mechanism of action for this compound and its analogs is the inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate. This is a crucial step in the de novo pyrimidine synthesis pathway. By blocking this step, these inhibitors deplete the cellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of proliferation in rapidly dividing cells.[1][2]
Experimental Protocols
The determination of DHODH inhibitory activity is typically performed using a spectrophotometric assay. A common method is the 2,6-dichloroindophenol (DCIP) reduction assay.[10][11]
DHODH Enzymatic Assay (DCIP Reduction Protocol)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of DCIP, an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at a specific wavelength (typically around 600-650 nm) is proportional to the rate of DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Coenzyme Q10 (CoQ10) - electron carrier
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume of the diluted test compounds or DMSO (for control wells).
-
Add the DHODH enzyme solution to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately begin monitoring the decrease in absorbance at 600-650 nm in kinetic mode using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The comparative analysis indicates that this compound, as represented by its close structural analog, is a highly potent inhibitor of human DHODH. Its activity is on par with or superior to established inhibitors like Brequinar and Teriflunomide. This positions the compound as a strong candidate for further preclinical and clinical development as a potential therapeutic for cancers and autoimmune disorders that are dependent on the de novo pyrimidine biosynthesis pathway. The well-defined mechanism of action and the availability of robust in vitro assays provide a clear path for its continued evaluation.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Biosynthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Guide to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid and Its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and its structural analogs, focusing on their potential as therapeutic agents. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents. This document summarizes key structure-activity relationships (SAR), presents available biological data, and details relevant experimental protocols to aid in the development of novel therapeutics based on this chemical class.
Introduction to 6-Bromo-2-arylquinoline-4-carboxylic Acids
The core structure, this compound, belongs to a class of compounds known for their interaction with various biological targets. Notably, quinoline-4-carboxylic acids have been extensively investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for anticancer and immunosuppressive therapies. Furthermore, various derivatives of this scaffold have demonstrated cytotoxic effects against a range of cancer cell lines through other mechanisms.
Synthesis of 2-Arylquinoline-4-carboxylic Acids
The synthesis of 2-arylquinoline-4-carboxylic acids is commonly achieved through well-established methods such as the Doebner and Pfitzinger reactions.
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. For the synthesis of the title compound and its analogs, a substituted aniline (e.g., 4-bromoaniline) is reacted with an aryl aldehyde (e.g., 3,4-dimethylbenzaldehyde) and pyruvic acid, typically in a suitable solvent like ethanol or acetic acid under reflux conditions.
Pfitzinger Reaction: This method involves the condensation of an isatin derivative (e.g., 5-bromoisatin) with a carbonyl compound containing an α-methylene group (e.g., 1-(3,4-dimethylphenyl)ethan-1-one) in the presence of a base.
These synthetic routes offer versatility in introducing a wide range of substituents on both the quinoline core and the 2-aryl moiety, facilitating the exploration of structure-activity relationships.
Structure-Activity Relationship (SAR)
The biological activity of 2-aryl-6-bromoquinoline-4-carboxylic acids is significantly influenced by the nature and position of substituents on both the quinoline and the 2-phenyl rings.
-
Carboxylic Acid at C4-Position: The carboxylic acid group at the 4-position is generally considered crucial for the biological activity of this class of compounds, particularly for DHODH inhibition. It often acts as a key binding motif, forming important interactions with the target enzyme.
-
Substitution at C6-Position: The presence of a bromine atom at the 6-position can contribute to the overall lipophilicity and binding affinity of the molecule. Comparative studies with analogs bearing other halogens (e.g., fluorine) or different substituents at this position are necessary to fully elucidate its role in modulating activity and selectivity.
-
Substitution on the 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a critical role in determining the potency and selectivity of these compounds.
-
Hydrophobic Substituents: Small alkyl groups, such as the methyl groups in the 3,4-dimethylphenyl moiety, can enhance binding to hydrophobic pockets within the target protein.
-
Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can influence the overall electron distribution of the molecule, affecting its binding properties and pharmacokinetic profile.
-
Positional Isomerism: The position of substituents on the phenyl ring is also critical. For instance, moving a substituent from the para to the meta or ortho position can drastically alter the biological activity due to steric and electronic effects.
-
Comparative Biological Data
Table 1: Anticancer Activity of 6-Bromo-2-arylquinoline-4-carboxylic Acid Analogs
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Bromophenyl | HepG2 (Liver) | 0.137 - 0.332 | [1] |
| MCF-7 (Breast) | 0.164 - 0.583 | [1] | ||
| Analog 2 | 4-Nitrophenyl | HepG2 (Liver) | 0.137 | [1] |
| Analog 3 | 4-Hydroxyphenyl | HepG2 (Liver) | 0.139 | [1] |
Table 2: DHODH Inhibitory Activity of Quinoline-4-carboxylic Acid Derivatives
| Compound ID | Structure | DHODH IC50 (nM) | Reference |
| Analog 4 | 6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid | - | [2] |
| Analog 5 | 2-(2-chloropyridin-3-yl)quinoline-4-carboxylic acid | 32.7 | [3] |
| Analog 6 | 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid | 1 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
DHODH Inhibition Assay (Spectrophotometric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
-
Reagents:
-
Human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) as the electron acceptor
-
Assay buffer (e.g., Tris-HCl with detergent)
-
-
Procedure:
-
The test compound, dissolved in DMSO, is pre-incubated with the DHODH enzyme in the assay buffer.
-
The enzymatic reaction is initiated by adding a mixture of DHO and decylubiquinone.
-
The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
The rate of reaction is calculated from the linear phase of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
-
Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway: DHODH Inhibition and its Downstream Effects
References
- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, with a focus on its potential as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). The information presented herein is intended to support research and drug development efforts by offering a structured comparison with a known alternative and detailing relevant experimental protocols.
Introduction to this compound and its Biological Context
Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1][2] A significant body of research has identified Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, as a primary target for many compounds within this class.[3][4][5] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells such as cancer cells.[3]
Based on its structural features, specifically the quinoline-4-carboxylic acid core and a substituted phenyl group at the 2-position, This compound is hypothesized to function as a DHODH inhibitor. This guide will evaluate its potential biological activity in comparison to Brequinar , a well-characterized DHODH inhibitor that shares the quinoline-4-carboxylic acid scaffold.
Comparative Analysis of Biological Activity
The 3,4-dimethylphenyl group in the target compound provides the necessary hydrophobicity at the 2-position, suggesting it is likely to exhibit inhibitory activity against DHODH. For a quantitative comparison, this guide presents data for the reference compound, Brequinar.
Table 1: Comparison of In Vitro Biological Activity
| Compound | Target | Assay Type | IC50 (µM) | Cell Line |
| This compound | DHODH (predicted) | Enzymatic Assay | Data not available | - |
| Brequinar | DHODH | Enzymatic Assay | ~0.01 - 0.5 | Various |
| This compound | Proliferation | Cell Viability (MTT) | Data not available | HCT-116, MIA PaCa-2 (predicted) |
| Brequinar | Proliferation | Cell Viability (MTT) | Varies by cell line | HCT-116, MIA PaCa-2, etc. |
Note: IC50 values for Brequinar can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
To facilitate the validation of the biological activity of this compound, detailed protocols for key experiments are provided below.
Protocol 1: DHODH Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
L-dihydroorotic acid (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound (this compound) and reference compound (Brequinar) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test and reference compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and decylubiquinone.
-
Add the diluted compounds to the respective wells. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of DHO and DCIP to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MIA PaCa-2 pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound and reference compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test and reference compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle (DMSO) control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
To illustrate the proposed mechanism of action and the experimental process, the following diagrams are provided.
Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway by a DHODH Inhibitor.
Caption: Workflow for the Validation of Biological Activity.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physchemres.org [physchemres.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity Profile of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a Potent DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), and other notable DHODH inhibitors. A critical aspect of preclinical drug development is the assessment of a compound's selectivity, as off-target effects can lead to unforeseen toxicities. This document summarizes the available data on the cross-reactivity of this class of compounds, details relevant experimental methodologies, and provides visualizations of key biological pathways and workflows.
Introduction to Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate Dehydrogenase is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA replication.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway. Consequently, DHODH has emerged as a significant therapeutic target in oncology and autoimmune diseases.[2]
This compound belongs to the 2-aryl-quinoline-4-carboxylic acid class of compounds, which are known to be potent inhibitors of DHODH. To understand its therapeutic potential and potential liabilities, a thorough evaluation of its target specificity is crucial.
Comparative Analysis of DHODH Inhibitor Potency
While specific cross-reactivity data for this compound against a broad panel of kinases or other enzymes is not extensively available in the public domain, its potency against DHODH can be compared with other well-characterized inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| 6-Bromo-2-(3,4-dimethylphenyl) quinoline-4-carboxylic acid | Human DHODH | Data not publicly available | |
| Brequinar | Human DHODH | 2.1 - 5.2 | [1][3] |
| Teriflunomide (A77 1726) | Human DHODH | 24.5 | [1] |
| ASLAN003 (Farudodstat) | Human DHODH | 35 | [2] |
| BAY 2402234 (Orludodstat) | Human DHODH | 1.2 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Cross-Reactivity and Off-Target Effects of Comparator Compounds
While comprehensive kinase panel screening data for all comparator compounds is limited in the public domain, some information on their off-target effects is available:
-
Teriflunomide: Besides its primary activity against DHODH, Teriflunomide has been reported to inhibit protein tyrosine kinases, although this is generally observed at higher concentrations than those required for DHODH inhibition.[5]
-
Brequinar: Brequinar is generally considered a potent and selective inhibitor of DHODH.[6]
-
ASLAN003 and BAY 2402234: These are newer generation DHODH inhibitors designed for high potency and selectivity.[4][7]
The lack of extensive public cross-reactivity data for this compound underscores the importance of conducting comprehensive selectivity profiling during its development.
Signaling Pathways and Experimental Workflows
To facilitate further research and comparative studies, this section provides diagrams of the relevant signaling pathway and a typical experimental workflow for assessing DHODH inhibition and cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brequinar - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
"6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" efficacy in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, and thus for cell proliferation.[1] Rapidly dividing cells, such as cancer cells, are particularly dependent on this pathway for their growth and survival.[2] Inhibition of DHODH leads to pyrimidine depletion, which in turn induces cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][4]
Comparative Efficacy of DHODH Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Brequinar, Leflunomide, and its active metabolite Teriflunomide in various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.
Table 1: IC50 Values of Brequinar in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| A-375 | Melanoma | 0.59 | MTT |
| A549 | Lung Carcinoma | 4.1 | MTT |
| HCT 116 | Colon Cancer | 0.480 ± 0.14 | MTT |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | MTT |
| HL-60 | Acute Promyelocytic Leukemia | 0.0044 | Not Specified |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified |
| HT-1080 | Fibrosarcoma | Not Specified | Not Specified |
| A431 | Epidermoid Carcinoma | Not Specified | Not Specified |
| WM266-4 | Melanoma | Not Specified | Not Specified |
Data sourced from multiple studies.[2][5][6]
Table 2: IC50 Values of Leflunomide and Teriflunomide (A77 1726) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| Leflunomide | T24 | Bladder Cancer | 39.0 (48h) | MTS |
| Leflunomide | 5637 | Bladder Cancer | 84.4 (48h) | MTS |
| Leflunomide | HeLa | Cervical Cancer | 20 - 51 (72-144h) | SRB |
| Leflunomide | H460 | Non-small Cell Lung Cancer | 80.5 (48h), 27 (72h) | SRB |
| Leflunomide | ASPC1 | Pancreatic Cancer | 123 (24h) | CCK-8 |
| Leflunomide | BXPC-3 | Pancreatic Cancer | 32 (72h) | MTT |
| Leflunomide | HT-1080 | Fibrosarcoma | 30 (48h) | SRB |
| Leflunomide | HT-29 | Colon Cancer | 75 (48h) | SRB |
| Teriflunomide | Daudi | Burkitt's Lymphoma | 13 | MTT |
| Teriflunomide | Ramos | Burkitt's Lymphoma | 18 | MTT |
| Teriflunomide | 697 | B-cell Precursor Leukemia | 29 | MTT |
| Teriflunomide | Raji | Burkitt's Lymphoma | 39 | MTT |
| Teriflunomide | WaC3CD5 | B-cell Lymphoma | 89 | MTT |
| Teriflunomide | Jurkat | T-cell Leukemia | 26.65 (96h) | MTT |
| Teriflunomide | MDA-MB-468 | Triple Negative Breast Cancer | 31.36 (96h) | SRB |
| Teriflunomide | BT549 | Triple Negative Breast Cancer | 31.83 (96h) | SRB |
| Teriflunomide | MDA-MB-231 | Triple Negative Breast Cancer | 59.72 (96h) | SRB |
| Teriflunomide | RPMI-8226 | Multiple Myeloma | 99.87 (24h) | MTT |
| Teriflunomide | HCT116 | Colorectal Carcinoma | 0.3 | Not Specified |
Data sourced from multiple studies.[4][7][8][9][10][11][12][13]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining the anti-proliferative efficacy of DHODH inhibitors.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 6 to 24 hours to allow for attachment.[15]
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to reduce background.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[14]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[17]
Protocol:
-
Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL/well for 96-well plates).[18]
-
Compound Treatment: Add the test compound to the experimental wells and incubate according to the desired protocol.[18]
-
Reagent Preparation and Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18]
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record the luminescence using a luminometer.[18]
-
Data Analysis: Normalize the results to the vehicle control to determine the percent inhibition of cell proliferation and calculate the IC50 value.[19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DHODH signaling pathway and a general experimental workflow for evaluating DHODH inhibitors.
Caption: DHODH signaling pathway and point of inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Featured Article: Teriflunomide, an immunomodulatory drug, exerts anticancer activity in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, a substituted quinoline carboxylic acid of interest in medicinal chemistry and drug discovery. The synthesis of quinoline derivatives is of significant importance due to their wide range of biological activities.[1] This document details the two most prominent methods for the synthesis of the target molecule: the Doebner reaction and the Pfitzinger reaction. Each method is evaluated based on its reaction mechanism, required reagents, and typical experimental conditions. While specific experimental data for the direct synthesis of this compound is not widely published, this guide extrapolates from established protocols for structurally similar compounds to provide representative experimental procedures and expected outcomes.
At a Glance: Comparison of Synthesis Methods
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Starting Materials | 4-Bromoaniline, 3,4-Dimethylbenzaldehyde, Pyruvic acid | 5-Bromoisatin, 1-(3,4-dimethylphenyl)ethan-1-one |
| Reaction Type | Three-component condensation-cyclization | Condensation-cyclization |
| Catalyst/Promoter | Acid-catalyzed (Brønsted or Lewis) | Base-mediated |
| Key Intermediates | Schiff base, enolate | Isatinic acid, enamine |
| General Yields | Moderate to high, dependent on catalyst and substrates | Moderate to high |
| Scalability | Can be suitable for large-scale synthesis[1] | Generally suitable for lab-scale; can be scaled up |
| Substrate Scope | Wide range of anilines and aldehydes can be used[2] | Dependent on the availability of substituted isatins and enolizable ketones |
| Advantages | One-pot reaction, readily available starting materials | Good yields, well-established classical reaction |
| Disadvantages | Can have low yields with electron-withdrawing groups on aniline[2] | Requires synthesis of substituted isatin, strong basic conditions |
Synthesis Pathways and Mechanisms
The two primary synthetic routes to this compound are the Doebner reaction and the Pfitzinger reaction. Both methods are foundational in heterocyclic chemistry for the construction of the quinoline scaffold.
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3] For the synthesis of the target molecule, this would involve the reaction of 4-bromoaniline, 3,4-dimethylbenzaldehyde, and pyruvic acid. The reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to the quinoline ring system.[2]
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a quinoline-4-carboxylic acid.[4] To synthesize the target molecule, 5-bromoisatin would be reacted with 1-(3,4-dimethylphenyl)ethan-1-one. The reaction mechanism involves the base-catalyzed ring-opening of the isatin to form an isatinic acid, which then condenses with the ketone to form an enamine that subsequently cyclizes and dehydrates to form the quinoline ring.[4]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on established procedures for analogous compounds.
Method 1: Modified Doebner Reaction
This protocol is adapted from a modified Doebner reaction that has shown improved yields, particularly for anilines with electron-withdrawing groups.[1]
Reagents and Materials:
-
4-Bromoaniline
-
3,4-Dimethylbenzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) and 3,4-dimethylbenzaldehyde (1.1 eq) in anhydrous acetonitrile.
-
To this solution, add BF₃·OEt₂ or BF₃·THF (1.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add pyruvic acid (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Method 2: Pfitzinger Reaction
This protocol is a standard procedure for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Reagents and Materials:
-
5-Bromoisatin
-
1-(3,4-dimethylphenyl)ethan-1-one
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, dilute)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add 5-bromoisatin to the basic solution and stir until the isatin dissolves and the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Add 1-(3,4-dimethylphenyl)ethan-1-one to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
References
A Comparative Analysis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid and Structurally Related Analogs in Anticancer Research
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the performance of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and similar quinoline-4-carboxylic acid derivatives. The focus is on their potential as anticancer agents, with an emphasis on the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological effects of these molecules can be finely tuned by substitutions at various positions on the quinoline ring system.[4] This guide specifically delves into the structure-activity relationship (SAR) of 2-aryl-quinoline-4-carboxylic acids, with a focus on how substitutions on the quinoline core and the 2-phenyl ring influence their inhibitory potency against crucial therapeutic targets.
Performance Comparison of Quinolone-4-Carboxylic Acid Derivatives
| Compound ID | Structure | Target | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |
| Target Compound | This compound | - | - | - | - |
| Analog 1 | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid (Brequinar) | DHODH | - | - | - |
| Analog 2 | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | 7200 | MLLr leukemic | - |
| Analog 3 | A potent quinoline-based analogue (41) | DHODH | 9.71 ± 1.4 | - | - |
| Analog 4 | A potent quinoline-based analogue (43) | DHODH | 26.2 ± 1.8 | - | - |
Absence of data is indicated by "-". Data for Brequinar is provided as a reference for a well-known DHODH inhibitor.[4][5]
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of quinoline-4-carboxylic acids is significantly influenced by the nature and position of substituents.[4] Key structural features that govern the activity of these compounds, particularly as DHODH inhibitors, include:
-
C2 Position: Bulky and hydrophobic groups at the C2 position are generally necessary for potent inhibition.[4][5] The 3,4-dimethylphenyl group in the target compound aligns with this requirement.
-
C4 Position: The carboxylic acid group at the C4 position is critical for activity, often forming essential interactions, such as salt bridges, within the enzyme's active site.[5]
-
Benzo Portion of the Quinoline Ring: Substitutions on the benzene ring of the quinoline moiety, such as the 6-bromo group in the target compound, can modulate the compound's electronic properties and binding affinity.[4]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used in the evaluation of quinoline-4-carboxylic acid derivatives.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay quantifies the enzymatic activity of DHODH, which catalyzes the oxidation of dihydroorotate to orotate.
Materials:
-
Recombinant human DHODH
-
L-dihydroorotate
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
Add assay buffer, DHODH enzyme, and decylubiquinone to each well.
-
Add the test compounds at various concentrations (typically a serial dilution). A DMSO control is included.
-
Initiate the reaction by adding L-dihydroorotate and DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction rates against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Visualizing the DHODH Inhibition Pathway
The following diagram illustrates the role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by quinoline-4-carboxylic acid derivatives.
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.
Synthetic Approach
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through multicomponent reactions such as the Doebner or Pfitzinger reactions. The general workflow for the Doebner reaction is outlined below.
Caption: General workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.
Conclusion
This compound belongs to a class of compounds with significant potential in anticancer drug discovery. Based on the analysis of structurally related analogs, it is plausible that this compound exhibits inhibitory activity against DHODH and demonstrates antiproliferative effects against cancer cells. The structure-activity relationships discussed herein provide a framework for the rational design of more potent and selective quinoline-4-carboxylic acid derivatives. Further experimental validation is necessary to fully elucidate the biological profile of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid" Against Standard Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potential applications as anticancer, anti-inflammatory, and antiviral agents. This guide focuses on the specific compound, "6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid," providing a comparative benchmark against standard therapeutic agents.
The potential mechanisms of action for this class of compounds are diverse. In oncology, they have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[1][2][3] Some quinoline derivatives also exhibit inhibitory effects on sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism and cell survival.[4][5][6][7][8] As anti-inflammatory agents, these compounds can modulate signaling pathways in immune cells, such as those induced by lipopolysaccharide (LPS). As antiviral agents, their inhibition of host cell DHODH can deplete the nucleotide pool necessary for viral replication.[9]
This guide will provide a comparative analysis of representative quinoline-4-carboxylic acid derivatives against standard compounds in anticancer, anti-inflammatory, and antiviral assays. Detailed experimental protocols for key assays are also included to facilitate further research and validation.
Comparative Analysis: Anticancer Activity
The antiproliferative activity of quinoline derivatives is often evaluated against a panel of cancer cell lines using cytotoxicity assays, such as the MTT assay. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Illustrative Anticancer Activity of a Representative Bromo-Quinoline Derivative Compared to Standard Chemotherapeutic Agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Representative Bromo-Quinoline Derivative (Illustrative) | HT29 (Colon) | 15.0 | [10] |
| C6 (Glioblastoma) | 15.4 | [10] | |
| HeLa (Cervical) | 26.4 | [10] | |
| Cisplatin (Standard) | HeLa | ~5-10 | [11] |
| HT29 | ~10-20 | ||
| 5-Fluorouracil (5-FU) (Standard) | HT29 | 240.8 | [10] |
| HeLa | 258.3 | [10] | |
| C6 | 243.6 | [10] | |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~0.5-1 |
Note: The IC50 values for the representative bromo-quinoline derivative are for 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, as specific data for "this compound" is not available.
Comparative Analysis: Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Table 2: Illustrative Anti-inflammatory Activity of a Representative Bromo-Quinazolinone Derivative Compared to a Standard NSAID.
| Compound/Drug | Assay | IC50 (µg/mL) | % Inhibition (at a given dose) | Reference |
| Representative Bromo-Quinazolinone Derivative (Illustrative) | Carrageenan-induced paw edema | - | 83.55% at 40mg/kg | [12] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | - | 83.50% at 40mg/kg | [12] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 | - | [13] |
Note: The data for the representative bromo-quinazolinone derivative is for 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one, as specific data for "this compound" is not available.
Comparative Analysis: Antiviral Activity
The antiviral activity of quinoline derivatives is often linked to their inhibition of host cellular enzymes, such as DHODH, which are essential for viral replication. The efficacy is measured by the half-maximal effective concentration (EC50), the concentration of the compound that inhibits 50% of viral replication.
Table 3: Illustrative Antiviral Activity of a Representative Fluoro-Quinoline Carboxylic Acid DHODH Inhibitor.
| Compound | Virus | EC50 (nM) | Target | Reference |
| Representative Fluoro-Quinoline Derivative (C44) | VSV | 2 | Human DHODH | [9] |
| WSN-Influenza | 41 | Human DHODH | [9] |
Note: The data presented is for 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), a potent DHODH inhibitor, as specific antiviral data for "this compound" is not available.
Signaling Pathways and Experimental Workflows
To understand the potential mechanisms of action of "this compound," the following diagrams illustrate the key signaling pathways that are likely modulated by this class of compounds, as well as a typical experimental workflow for its evaluation.
References
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. journaloflifesciences.org [journaloflifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT3: Oncogene and Tumor Suppressor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compound 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid - Chemdiv [chemdiv.com]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline-4-Carboxylic Acid Scaffold: A Comparative Analysis of Structure-Activity Relationships for Anticancer Drug Development
For Immediate Release
A deep dive into the structure-activity relationship (SAR) of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid and its analogs reveals key structural motifs for potent and selective inhibition of cancer-associated targets like VEGFR-2 and HDACs. This guide provides a comparative analysis of the available data, offering insights for researchers, scientists, and drug development professionals in the field of oncology.
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The specific analog, this compound, presents a unique combination of substituents that suggests potential as a targeted therapeutic agent. This guide synthesizes the current understanding of the SAR for this class of compounds, drawing from studies on related analogs to elucidate the roles of the key structural components: the 6-bromo substituent, the 2-(3,4-dimethylphenyl) group, and the 4-carboxylic acid moiety.
Comparative Structure-Activity Relationship Analysis
While a systematic SAR study on this compound is not publicly available, analysis of related 2-phenylquinoline-4-carboxylic acid derivatives and other quinoline-based inhibitors provides valuable insights into the contribution of each structural component to the overall biological activity. The primary anticancer mechanisms associated with this scaffold are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).
Key Findings:
-
The Quinoline Core and 6-Position Substitution: The quinoline core serves as a rigid scaffold for the optimal orientation of the key pharmacophoric features. Substitution at the 6-position with a halogen, such as bromine, is a common strategy in the design of kinase inhibitors and other anticancer agents. The bromine atom can engage in halogen bonding and other hydrophobic interactions within the target protein's binding pocket, potentially enhancing binding affinity and selectivity.
-
The 2-Aryl Group: The nature and substitution pattern of the aryl group at the 2-position of the quinoline ring are critical determinants of potency and selectivity.
-
For VEGFR-2 inhibition , bulky and hydrophobic substituents at this position are generally favored. The 3,4-dimethylphenyl group in the target compound fits this profile, likely occupying a hydrophobic pocket in the ATP-binding site of the kinase.
-
In the context of HDAC inhibition , various substitutions on the 2-phenyl ring have been explored. While the 3,4-dimethyl substitution has not been explicitly detailed in the reviewed literature, studies on other analogs suggest that the electronic and steric properties of these substituents can fine-tune the inhibitory activity and selectivity against different HDAC isoforms.
-
-
The 4-Carboxylic Acid: The carboxylic acid group at the 4-position is a crucial feature for the biological activity of many quinoline-4-carboxylic acid derivatives. It often acts as a key hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of target enzymes. Its esterification or replacement with other functional groups frequently leads to a significant reduction or loss of activity.
Quantitative Data on Related Analogs
To illustrate the SAR principles, the following table summarizes the biological activities of various 2-arylquinoline-4-carboxylic acid derivatives from the literature. It is important to note that these are not direct analogs of this compound but provide a comparative basis for understanding the impact of different substitutions.
| Compound ID | Quinoline Substitution (R1) | 2-Aryl Substitution (R2) | Target | Activity (IC50) | Reference |
| 1 | H | 2',5'-difluorophenyl | HDACs | 63.49% inhibition @ 2µM | [1] |
| 2 | H | 4'-chlorophenyl | HDACs | 49.43% inhibition @ 2µM | [1] |
| 3 | H | 4'-methoxyphenyl | HDACs | Lower potency | [1] |
| 4 | H | 4'-(acrylamido)phenyl (amide) | SIRT3 | 7.2 µM | [2] |
| 5 | H | 4'-(acrylamido)phenyl (amide) | SIRT1 | 32.6 µM | [2] |
| 6 | H | 4'-(acrylamido)phenyl (amide) | SIRT2 | 33.5 µM | [2] |
Note: The data presented is compiled from multiple sources and is intended for comparative analysis. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
The development of potent and selective inhibitors requires a clear understanding of the targeted signaling pathways and robust experimental methodologies.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for inhibitor development.
Experimental Protocols
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reaction Setup: A reaction mixture is prepared containing VEGFR-2 enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The test compound, "this compound" or its analogs, is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed or an antibody-based method (e.g., ELISA) that detects the phosphorylated peptide.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated reactions to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.
HDAC Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of histone deacetylases.
-
Reaction Components: The assay mixture typically includes a recombinant human HDAC enzyme, a fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue), and the test compound at varying concentrations.
-
Incubation: The reaction is incubated at 37°C to allow the HDAC enzyme to deacetylate the substrate.
-
Development: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths. The intensity of the fluorescence is proportional to the HDAC activity.
-
Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in the fluorescent signal compared to the control.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value for cytotoxicity is determined as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the analysis of related compounds, the key structural features—the 6-bromo substituent, the 3,4-dimethylphenyl group, and the 4-carboxylic acid—are all expected to contribute significantly to the compound's biological activity, likely through the inhibition of key cancer-related targets such as VEGFR-2 and HDACs. Further synthesis and biological evaluation of a focused library of analogs are warranted to precisely define the SAR and to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The experimental protocols provided herein offer a robust framework for such future investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic Acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, ensuring a secure laboratory environment.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations.[3]
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene.[4]
-
Body Protection: A laboratory coat is essential to protect skin and clothing.[3][4]
-
Respiratory Protection: When handling the solid, powdered form, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.[3][4]
All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Avoid all personal contact, including inhalation of dust or vapors, and refrain from eating, drinking, or smoking in the handling area.[3]
Quantitative Hazard Data Summary
The following table summarizes the hazard statements for similar quinoline-based compounds, providing an indication of the potential risks associated with this compound.
| Hazard Statement | Description | Reference Compound |
| H302 | Harmful if swallowed | 2-Bromo-6-(bromomethyl)pyridine |
| H315 | Causes skin irritation | 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid |
| H319 | Causes serious eye irritation | 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid |
| H335 | May cause respiratory irritation | 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid |
Note: This data is based on structurally similar compounds and should be used as a precautionary guide.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]
Experimental Protocol for Waste Management:
-
Waste Segregation: Collect all waste containing this compound, including contaminated labware and PPE, separately from other waste streams.[6] As a halogenated organic compound, it should be collected in a dedicated "halogenated waste" container.[7][8]
-
Container Selection: Use a compatible, leak-proof container for waste collection. Plastic containers are generally preferred for halogenated waste to avoid potential corrosion that can occur with metal cans.[7][9]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[3]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][9] This area must be at or near the point of generation and away from incompatible materials such as acids, bases, and oxidizing agents.[6][7]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6][10]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and final disposal.[9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (CAS: 351155-45-8).[1] The following procedures are based on best practices for handling analogous quinoline-4-carboxylic acid derivatives, which are known to cause skin, eye, and respiratory irritation.[2][3][4] Adherence to these guidelines is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | Causes serious eye irritation.[2][4] | Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[2][3] |
| Skin Contact | Causes skin irritation.[2][4] | Nitrile or neoprene gloves should be worn at all times. A standard laboratory coat is required, and a chemical-resistant apron is recommended when handling larger quantities.[2][3] |
| Inhalation | May cause respiratory irritation.[2][4] | All handling of the solid compound should be conducted in a certified chemical fume hood. For handling the powdered form, an N95 or higher particulate respirator is recommended to prevent inhalation of dust particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Donning PPE: Before handling the compound, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Work Area Setup: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
2. Handling:
-
Weighing and Transferring: When weighing the solid, do so within the fume hood to contain any airborne powder. Use a spatula for transfers to minimize dust generation.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by washing.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and must be conducted in accordance with all local, state, and federal regulations.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing the compound should be disposed of as hazardous chemical waste. Do not pour down the drain. The waste must be collected in a properly sealed and labeled container.
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
